Triethylamine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMTUFVYMCDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062592 | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-45-8 | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylamine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylamine oxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triethylamine N-oxide synthesis from triethylamine and hydrogen peroxide
An In-depth Examination of the Oxidation of Triethylamine using Hydrogen Peroxide for Researchers, Scientists, and Drug Development Professionals.
The conversion of triethylamine to triethylamine N-oxide is a fundamental chemical transformation with broad applications in organic synthesis and pharmaceutical development. This compound serves as a mild oxidant and a precursor in various chemical reactions. The use of hydrogen peroxide as the primary oxidant in this synthesis aligns with the principles of green chemistry, as its primary byproduct is water. This technical guide provides a detailed overview of the synthesis, including comparative data on catalytic systems, comprehensive experimental protocols, and visual representations of the reaction pathways and workflows.
Core Synthesis and Catalytic Enhancement
The direct oxidation of triethylamine with hydrogen peroxide is a well-established method for producing this compound. The reaction proceeds via the donation of an oxygen atom from hydrogen peroxide to the lone pair of electrons on the nitrogen atom of triethylamine. While the uncatalyzed reaction can occur, various catalytic systems have been developed to enhance reaction rates, improve yields, and allow for milder reaction conditions, making the process more efficient and environmentally benign.[1]
Catalysts play a crucial role in activating the hydrogen peroxide, making it a more potent oxidizing agent. Systems ranging from metal complexes to organic molecules have been successfully employed. For instance, platinum(II) complexes have been shown to mediate the oxidation of tertiary amines with hydrogen peroxide under mild conditions, resulting in medium to excellent yields.[2] Flavin-catalyzed oxidations also present a mild and highly effective method, leading to fast and selective reactions.[3] Other notable catalytic systems include methyltrioxorhenium-hydrogen peroxide and tungstate-exchanged layered double hydroxides, the latter of which allows for quantitative yields at room temperature in water.[1][4]
Quantitative Data on Catalytic Systems
The selection of an appropriate catalyst and reaction conditions is critical for optimizing the synthesis of this compound. The following table summarizes quantitative data from various catalytic systems, providing a comparative overview of their efficacy.
| Catalyst System | Solvent | Temperature | Reactant Ratio (Amine:H₂O₂) | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | Pt(II) complexes | Dichloromethane | Room Temperature | 1:1 | Not Specified | Medium to Excellent |[2] | | Flavin | Methanol | Room Temperature | Not Specified | Several Hours | Good |[3][4] | | Methyltrioxorhenium | Ethanol | Room Temperature or below | Not Specified | Not Specified | High |[4] | | Tungstate-exchanged Mg-Al LDH | Water | Room Temperature | Not Specified | Not Specified | Quantitative |[1][4] | | Ru/γ-Al₂O₃ | Not Specified | Not Specified | 1:1.5 | 3 hours | Quantitative |[5] | | Uncatalyzed (Aqueous) | Water | Not Specified | 1:1.26 | Not Specified | 97.7 |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: General Uncatalyzed Synthesis in Aqueous Solution
This protocol is adapted from a patented method demonstrating a high-yield synthesis without a specific catalyst.[6]
Materials:
-
Triethylamine aqueous solution (e.g., 28.12% w/w)
-
Hydrogen peroxide solution (e.g., 51.00% w/w)
-
EDTA-Na₂ (optional, as a stabilizer)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reactor with a 28.12% aqueous solution of triethylamine.
-
With stirring, slowly add a small amount of EDTA-Na₂.
-
Slowly add a 51.00% aqueous solution of hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to triethylamine should be approximately 1.26:1.
-
Control the reaction temperature to prevent rapid exothermic decomposition of hydrogen peroxide.
-
After the addition is complete, continue to stir the reaction mixture until completion.
-
The product, this compound, can be isolated by fractional crystallization. The mother liquor can be concentrated under reduced pressure to obtain further product.
Protocol 2: Flavin-Catalyzed Synthesis
This protocol describes a mild and efficient oxidation using a flavin catalyst.[3][4]
Materials:
-
Triethylamine
-
Methanol
-
Flavin catalyst
-
Hydrogen peroxide
-
Manganese dioxide (for quenching)
-
Basic alumina (for purification)
-
Celite
Procedure:
-
Dissolve triethylamine in methanol in a suitable reaction flask.
-
Add the flavin catalyst to the solution.
-
Add hydrogen peroxide to the mixture and stir at room temperature for several hours.
-
After the reaction is complete, quench the excess hydrogen peroxide by adding solid manganese dioxide.
-
Filter the mixture through Celite to remove the manganese dioxide.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on basic alumina.
Visualizing the Process
To better understand the synthesis and the relationships between its components, the following diagrams have been created using the DOT language.
References
- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]
Green Synthesis of Triethylamine N-oxide: A Technical Guide to Catalytic Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylamine N-oxide (TEAO) is a versatile molecule with applications ranging from being an oxidant in organic synthesis to a protein stabilizer in biochemical studies. The traditional synthesis of amine N-oxides often involves stoichiometric oxidants that are hazardous and generate significant waste. The principles of green chemistry encourage the development of more environmentally benign, efficient, and safer synthetic routes. A key strategy in the green synthesis of TEAO is the use of clean oxidants, particularly hydrogen peroxide (H₂O₂), which yields only water as a byproduct.[1] This guide provides an in-depth overview of modern catalytic methods for the synthesis of this compound that align with the principles of green chemistry, focusing on the use of H₂O₂ as the primary oxidant.
Core Principles of Green Synthesis for this compound
The green synthesis of TEAO primarily focuses on the following key areas:
-
Use of Green Oxidants: Replacing traditional, hazardous oxidizing agents with environmentally friendly alternatives like H₂O₂ is a central theme.[1]
-
Advanced Catalytic Systems: The development of efficient catalysts allows reactions to proceed under milder conditions, often at room temperature, leading to higher yields and selectivity.[1] These catalysts can be homogeneous or heterogeneous, with the latter offering advantages in terms of recyclability.
-
Energy Efficiency: Milder reaction conditions, such as lower temperatures, reduce the overall energy consumption of the process.[1]
-
Waste Reduction: The use of H₂O₂ and recyclable catalysts minimizes the generation of hazardous waste.[1]
Catalytic Systems for the N-Oxidation of Triethylamine with Hydrogen Peroxide
Several catalytic systems have been developed to enhance the efficiency and selectivity of triethylamine oxidation using hydrogen peroxide. These systems offer various advantages, including high yields, mild reaction conditions, and the use of environmentally benign solvents like water.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for various catalytic systems used in the green synthesis of this compound.
| Catalyst System | Solvent | Temperature | Yield (%) | Key Green Features |
| Pt(II) complexes | Dichloromethane | Room Temp. | 80-99% | Mild conditions, High yield |
| Tungstate-exchanged Mg-Al LDH (LDH-WO₄²⁻) | Water | Room Temp. | Quantitative | Recyclable heterogeneous catalyst, Water as solvent |
| Sodium Tungstate / Sodium Pyrophosphate | Aqueous | 20-75 °C | Not specified | Use of stoichiometric H₂O₂ |
| RuO₂ Nanoparticles on Graphene | Not specified | Not specified | Excellent | Low catalyst loading (0.13 mol%), Heterogeneous catalyst |
| Methyltrioxorhenium | Ethanol | Room Temp. | High | Facile reaction at room temperature or below |
| Flavin | Methanol | Room Temp. | Not specified | Mild and highly effective |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the green synthesis of this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the catalytic synthesis of this compound using hydrogen peroxide.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Protocol 1: Oxidation using Pt(II) Complexes
This protocol is based on the use of bridging hydroxo complexes of Pt(II) as catalysts.[2][3]
-
Materials:
-
Triethylamine (2.0 mmol)
-
35% Hydrogen peroxide (2.0 mmol)
-
Pt(II) complex catalyst (e.g., 1a-c as described in the source literature)
-
Dichloromethane (DCM, 2.0 mL)
-
-
Procedure:
-
To a solution of triethylamine in dichloromethane, add the Pt(II) catalyst.
-
Add hydrogen peroxide to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Upon completion, the reaction mixture can be worked up by quenching excess peroxide, followed by extraction and purification to isolate the this compound.
-
Protocol 2: Heterogeneous Catalysis with Tungstate-Exchanged Mg-Al LDH
This method utilizes a recyclable, heterogeneous catalyst in an aqueous medium.[1]
-
Materials:
-
Triethylamine
-
Aqueous hydrogen peroxide (H₂O₂)
-
Tungstate-exchanged Mg-Al layered double hydroxide (LDH-WO₄²⁻) catalyst
-
Water
-
-
Procedure:
-
Disperse the LDH-WO₄²⁻ catalyst in water in a reaction vessel.
-
Add triethylamine to the catalyst suspension.
-
Add aqueous hydrogen peroxide to the mixture.
-
Stir the reaction vigorously at room temperature.
-
After the reaction is complete, the catalyst can be recovered by filtration.
-
The aqueous solution containing the product can be subjected to extraction or other purification methods to isolate this compound.
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.
-
Protocol 3: Oxidation using Methyltrioxorhenium-Hydrogen Peroxide System
This protocol describes a facile and high-yield synthesis at or below room temperature.[4]
-
Materials:
-
Triethylamine
-
Hydrogen peroxide
-
Methyltrioxorhenium catalyst
-
Ethanol
-
Dichloromethane (for extraction)
-
-
Procedure:
-
Prepare a solution of hydrogen peroxide in ethanol.
-
Add the methyltrioxorhenium catalyst to this solution.
-
Add the catalyst-oxidant solution to the triethylamine substrate.
-
Stir the reaction mixture for the appropriate amount of time.
-
Add water to the reaction mixture.
-
Extract the product with dichloromethane.
-
The organic layer can then be dried and the solvent evaporated to yield the crude product, which can be further purified.
-
Protocol 4: Flavin-Catalyzed H₂O₂ Oxidation
This method is noted for being mild and highly effective for the oxidation of tertiary amines.[4]
-
Materials:
-
Triethylamine
-
Hydrogen peroxide
-
Flavin catalyst
-
Methanol
-
Manganese dioxide (MnO₂) for quenching
-
Celite for filtration
-
Basic Alumina for purification
-
-
Procedure:
-
Dissolve the triethylamine in methanol.
-
Add the flavin catalyst and hydrogen peroxide to the solution.
-
Stir the mixture at room temperature for several hours.
-
Destroy the excess hydrogen peroxide by adding solid manganese dioxide.
-
Filter the mixture through celite.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using a basic alumina column.
-
Reaction Pathway
The fundamental reaction pathway involves the transfer of an oxygen atom from the activated peroxide species to the nucleophilic nitrogen atom of triethylamine.
Caption: Simplified reaction pathway for the catalytic oxidation of triethylamine to this compound.
Conclusion
The catalytic synthesis of this compound using hydrogen peroxide represents a significant advancement in the application of green chemistry principles to the production of this important chemical. The methods outlined in this guide, utilizing catalysts such as Pt(II) complexes, tungstate-exchanged LDHs, and methyltrioxorhenium, offer high yields under mild conditions, with the significant advantage of producing water as the sole byproduct. For researchers and professionals in drug development and chemical synthesis, these catalytic approaches provide a pathway to more sustainable and environmentally responsible manufacturing processes. The continued development of novel and more efficient catalysts, particularly recyclable heterogeneous systems, will further enhance the green credentials of this compound synthesis.
References
- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild catalytic oxidation of secondary and tertiary amines to nitrones and N-oxides with H2O2 mediated by Pt(ii) catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Physical Properties of Solid Triethylamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine N-oxide (TEAO), a tertiary amine oxide, is a compound of significant interest in various chemical and pharmaceutical contexts. Understanding its solid-state physical properties is crucial for its application in synthesis, formulation, and as a biological tool. This technical guide provides a comprehensive overview of the known physical characteristics of solid this compound, supported by available data and general experimental methodologies.
Core Physical Properties
Solid this compound is a crystalline substance.[1] However, it is noteworthy that some sources describe it as a liquid, which may be attributed to impurities or its hygroscopic nature, leading to the absorption of atmospheric moisture and subsequent liquefaction.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₅NO | - |
| Molecular Weight | 117.19 g/mol | [2][3][4] |
| Melting Point | 165 °C | [5] |
| Boiling Point | 57 °C at 25 Torr | [5] |
| pKa (Predicted) | 5.12 ± 0.40 | [6] |
| Standard Molar Enthalpy of Formation (Solid) | 9.0 ± 0.8 kJ/mol | [3] |
Experimental Protocols
Synthesis and Purification of Solid this compound
The synthesis of this compound typically involves the oxidation of triethylamine. A common method is the reaction of triethylamine with a 30% hydrogen peroxide solution in a suitable solvent like methanol.[7] The reaction mixture is typically stirred for an extended period at room temperature.[7] Purification of the resulting crude product to obtain a crystalline solid can be achieved through recrystallization from an appropriate solvent system, such as methanol/acetone.[7] Given the hygroscopic nature of amine oxides, all manipulations should be carried out under anhydrous conditions to ensure the solid form is obtained and maintained.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a hygroscopic compound like this compound, specific precautions are necessary.
General Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[8] To prevent moisture absorption, this should be done in a dry atmosphere (e.g., in a glove box or using a desiccator). The open end of the capillary tube should be sealed using a flame.[9]
-
Instrumentation: A calibrated melting point apparatus is used. The apparatus is pre-heated to a temperature about 10-15°C below the expected melting point.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is then ramped up at a slow, controlled rate (typically 1-2 °C/min) to ensure thermal equilibrium.[8]
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Solubility Determination
The solubility of this compound in various solvents provides insights into its polarity and potential applications in different reaction media.
General Protocol (Shake-Flask Method):
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L or mol/L.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase transitions of a solid. Although specific DSC/TGA data for this compound is not currently available in the searched literature, the general methodology is as follows:
General Protocol:
-
Sample Preparation: A small, accurately weighed amount of the solid sample is placed in an appropriate DSC or TGA pan.
-
Instrumentation: The analysis is performed using a calibrated DSC or TGA instrument.
-
Measurement: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
DSC: The heat flow to or from the sample relative to a reference is measured as a function of temperature. This allows for the determination of melting points, phase transitions, and enthalpies of fusion.
-
TGA: The mass of the sample is continuously monitored as a function of temperature. This provides information on thermal stability, decomposition temperatures, and the presence of volatile components like water.
-
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the synthesis and physical characterization of solid this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has summarized the key physical properties of solid this compound based on available data. While quantitative values for several important parameters have been presented, it is evident that a comprehensive experimental characterization, particularly regarding its crystal structure and detailed thermal behavior, is not extensively documented in publicly accessible literature. The provided experimental protocols offer a foundational approach for researchers and scientists to determine these properties with high accuracy and precision, which is essential for the effective utilization of this compound in drug development and other scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. spectrabase.com [spectrabase.com]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
Triethylamine N-oxide: A Comprehensive Technical Guide on its Structure and Chemical Behavior
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Bond Geometries
Quantum mechanical calculations have been instrumental in elucidating the electronic structure and bonding of triethylamine N-oxide. The molecule is characterized by a polar covalent N-O bond, contributing to a significant molecular dipole moment.
While experimental crystallographic data for this compound is elusive, the crystal structure of its analogue, trimethylamine N-oxide, offers valuable insights into the expected molecular geometry.
Table 1: Crystallographic Data for Trimethylamine N-oxide (Analogue to this compound)
| Parameter | Value |
| Bond Lengths (Å) | |
| N-O | 1.388 |
| C-N (average) | 1.477 |
| Bond Angles (°) | |
| O-N-C (average) | 110.0 |
| C-N-C (average) | 109.0 |
Data obtained from X-ray diffraction studies of trimethylamine N-oxide.
Experimental Protocols
Synthesis of this compound
A common and environmentally benign method for the synthesis of this compound is the direct oxidation of triethylamine using hydrogen peroxide.
Materials:
-
Triethylamine (C₆H₁₅N)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (CH₃OH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, decompose any excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.
-
Filter the reaction mixture to remove the MnO₂.
-
Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of brine and extract the aqueous solution with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as acetone/diethyl ether, to obtain pure crystalline this compound.
Key Chemical Reactions
A characteristic reaction of tertiary amine oxides is the Cope elimination, a thermal syn-elimination that forms an alkene and a hydroxylamine.
The Cope Elimination Reaction
This reaction proceeds through a cyclic five-membered transition state and is a valuable method for the synthesis of alkenes under relatively mild, non-acidic, and non-basic conditions.
Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthesis of this compound.
Caption: Cope Elimination of this compound.
An In-depth Technical Guide to the Solubility of Triethylamine N-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Triethylamine N-oxide (TEAO) in various organic solvents. Due to the highly polar nature of amine N-oxides, TEAO exhibits a distinct solubility profile that is crucial for its application in organic synthesis, pharmaceutical research, and materials science. This document outlines the qualitative and semi-quantitative solubility of TEAO, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Physicochemical Properties of this compound
This compound is a crystalline solid with the chemical formula (C₂H₅)₃NO. The presence of the N-O dative bond results in a highly polar molecule with a significant dipole moment. This polarity is the primary determinant of its solubility behavior.
Key Properties:
-
Molecular Formula: C₆H₁₅NO
-
Molecular Weight: 117.19 g/mol [1]
-
Appearance: Crystalline solid[1]
-
CAS Number: 2687-45-8
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known properties of amine oxides, a qualitative and comparative understanding can be established. Amine oxides are characterized as highly polar molecules, leading to excellent solubility in water and poor solubility in most non-polar organic solvents.[2]
The following table summarizes the expected solubility of TEAO in various organic solvents based on available information for TEAO and analogous short-chain amine N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide.
| Solvent Class | Solvent Example | Expected Solubility of this compound | Rationale and Comparative Notes |
| Protic Polar Solvents | Water | High | The high polarity and hydrogen bonding capability of water lead to strong interactions with the polar N-O group of TEAO.[2] |
| Methanol, Ethanol | High | Alcohols are polar and can act as hydrogen bond donors, readily solvating the polar TEAO molecule. N-methylmorpholine N-oxide is noted to be soluble in methanol and ethanol.[3] | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of solvating polar molecules. N-methylmorpholine N-oxide is soluble in DMSO.[3] |
| Acetone | Moderate | Acetone is a polar aprotic solvent. Pyridine N-oxide shows good solubility in acetone.[4] | |
| Acetonitrile | Moderate to Low | Acetonitrile is a moderately polar aprotic solvent. | |
| Non-Polar Solvents | Toluene | Very Low | As a non-polar aromatic hydrocarbon, toluene has weak interactions with the highly polar TEAO. Tertiary amine N-oxides generally exhibit limited solubility in toluene. |
| Hexane | Very Low | Hexane is a non-polar aliphatic hydrocarbon and is a poor solvent for polar compounds. | |
| Halogenated Solvents | Chloroform, Dichloromethane | Low | These solvents have a moderate polarity but are generally not effective at dissolving highly polar, crystalline solids like TEAO. |
Experimental Protocol for Determining the Solubility of this compound
This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The isothermal shake-flask method is a reliable and commonly used technique.
3.1. Materials and Equipment
-
This compound (crystalline, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or NMR)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of glass vials.
-
Pipette a known volume or mass of the desired organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed if possible.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
Conclusion
This technical guide has summarized the known solubility characteristics of this compound in organic solvents, provided a detailed experimental protocol for its quantitative determination, and presented a visual workflow of the experimental process. While specific quantitative data remains sparse in the literature, the principles of its high polarity govern its solubility, making it highly soluble in polar protic solvents and sparingly soluble in non-polar solvents. The provided experimental methodology offers a robust framework for researchers to generate precise solubility data tailored to their specific applications.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Amine N-oxides in D₂O
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of amine N-oxides in deuterium oxide (D₂O). Due to the limited availability of specific experimental data for triethylamine N-oxide, this document presents the ¹H NMR data for the closely related compound, trimethylamine N-oxide, as a reference. The principles and methodologies described are broadly applicable to the analysis of similar compounds, including this compound.
¹H NMR Spectral Data of Trimethylamine N-oxide in D₂O
The ¹H NMR spectrum of trimethylamine N-oxide is characterized by a single sharp singlet due to the chemical equivalence of the nine protons of the three methyl groups.
| Compound | Protons | Chemical Shift (δ) in ppm | Multiplicity |
| Trimethylamine N-oxide | -CH₃ | 3.26 | Singlet |
Data sourced from JEOL, 300 MHz spectrometer in D₂O.[1]
Expected ¹H NMR Spectrum of this compound in D₂O
The methylene (-CH₂-) protons adjacent to the nitrogen atom would be deshielded and are expected to appear as a quartet. The methyl (-CH₃) protons of the ethyl groups would be more shielded and are expected to appear as a triplet. The integration of these signals would be in a 2:3 ratio, respectively, for each ethyl group.
Experimental Protocol: ¹H NMR Spectroscopy in D₂O
The following is a detailed protocol for the preparation and acquisition of a ¹H NMR spectrum of a water-soluble analyte, such as an amine N-oxide, in D₂O.
3.1. Materials and Equipment
-
High-purity analyte (e.g., this compound)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm) and cap
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 1-5 mg of the analyte directly into the NMR tube. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Solvent Addition: Add approximately 0.5-0.6 mL of D₂O to the NMR tube. The final sample volume should be sufficient to cover the NMR coils (typically a height of about 4-5 cm in the tube).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the analyte is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Transfer (Optional): If the initial weighing was not done directly in the NMR tube, dissolve the analyte in a small vial with the D₂O and then transfer the solution to the NMR tube using a pipette.
3.3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the D₂O solvent. This is crucial for stabilizing the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a simple ¹H spectrum, a standard set of parameters is often sufficient. The residual HDO peak in the spectrum can be used as a reference (δ ≈ 4.79 ppm at 25°C), or an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
-
Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound, highlighting the different proton environments that would give rise to distinct signals in a ¹H NMR spectrum.
Caption: Chemical structure of this compound with expected ¹H NMR signal multiplicities.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Triethylamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts associated with Triethylamine N-oxide. Due to the limited availability of published experimental data for this compound, this guide utilizes data from its close structural analog, Trimethylamine N-oxide, to illustrate the significant electronic effects of N-oxidation. A comparison with the parent amine, Triethylamine, is provided to offer a comprehensive understanding of the spectral changes.
Data Presentation: 13C NMR Chemical Shifts
The formation of the N-oxide bond from a tertiary amine results in a significant downfield shift for the carbon atoms directly attached to the nitrogen. This deshielding effect is caused by the strong inductive electron-withdrawing nature of the N-O bond. The table below summarizes the experimental 13C NMR chemical shift data for Triethylamine and the analogous Trimethylamine N-oxide.
| Compound | Structure | Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| Triethylamine | (CH₃CH₂)₃N | -C H₂- | ~46.8 | CDCl₃ |
| -C H₃ | ~12.5 | CDCl₃ | ||
| Trimethylamine N-oxide | (CH₃)₃N⁺-O⁻ | -C H₃ | ~62.23 | H₂O / D₂O[1] |
Note: The chemical shift for Trimethylamine N-oxide is used as a proxy to demonstrate the expected downfield shift for the -CH₂- carbons in this compound upon N-oxidation.
Core Concept: The Inductive Effect of N-Oxidation
The primary factor governing the change in 13C NMR chemical shifts upon converting a tertiary amine to an amine N-oxide is the powerful inductive effect of the N⁺-O⁻ group. This concept is visualized in the diagram below.
Caption: Logical flow from parent amine to N-oxide and its effect on the α-carbon.
In Triethylamine, the nitrogen atom's lone pair of electrons has a modest shielding effect on the adjacent methylene (-CH₂-) carbons. Upon oxidation, the nitrogen atom acquires a formal positive charge, and the highly electronegative oxygen atom is introduced. This N⁺-O⁻ dipole strongly withdraws electron density from the surrounding atoms through the sigma bonds. This withdrawal of electron density, known as a deshielding effect, reduces the electron cloud around the α-carbon nuclei. As a result, a stronger external magnetic field is required for these nuclei to achieve resonance, leading to a significant downfield shift in the 13C NMR spectrum. Based on the data for Trimethylamine N-oxide, the chemical shift of the -CH₂- carbons in this compound is expected to shift downfield by approximately 15-20 ppm compared to the parent amine.
Experimental Protocols for Quantitative 13C NMR of Amine N-oxides
Obtaining accurate and reproducible quantitative 13C NMR data requires specific experimental considerations to account for the long spin-lattice relaxation times (T₁) of carbon nuclei and the nuclear Overhauser effect (NOE).
1. Sample Preparation:
-
Solvent: A suitable deuterated solvent that fully dissolves the amine N-oxide is crucial. Amine N-oxides are often polar and hygroscopic, making D₂O, Methanol-d₄, or DMSO-d₆ common choices.
-
Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent is typical.
-
Relaxation Agents (Optional): To decrease the prohibitively long T₁ relaxation times of certain carbons (especially quaternary ones, though not present here), a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.05-0.1 M. This significantly shortens the required experimental time.
2. NMR Instrument Parameters:
-
Pulse Program: For quantitative analysis, it is essential to suppress the NOE, which can non-uniformly enhance signals of proton-bearing carbons. An inverse-gated decoupling pulse sequence is the standard method. In this sequence, the proton decoupler is switched on only during the acquisition of the free induction decay (FID) and is off during the relaxation delay.
-
Flip Angle: A 90° pulse angle maximizes the signal for a single scan. However, to allow for faster pulsing when T₁ values are long, a smaller flip angle (e.g., 30° or 45°) is often used in conjunction with a shorter relaxation delay.
-
Relaxation Delay (D1): This is the most critical parameter for quantitation. The delay between pulses (D1) must be long enough to allow for the complete relaxation of all carbon nuclei in the molecule. A common rule of thumb is to set D1 to at least 5 times the longest T₁ value of the carbons of interest (D1 ≥ 5 * T₁max). If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended for accurate quantification, although this can lead to very long experiment times.
-
Acquisition Time (AT): The acquisition time should be set to ensure good resolution in the spectrum, typically between 1 to 3 seconds.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), signal averaging is necessary. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
The following diagram illustrates a typical workflow for acquiring a quantitative 13C NMR spectrum.
Caption: Workflow for quantitative 13C NMR data acquisition.
By adhering to these protocols, researchers can obtain high-quality, quantitative 13C NMR data that is essential for structural confirmation, purity assessment, and metabolic studies involving this compound and other related compounds.
References
Interpreting the Infrared Spectrum of Triethylamine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the interpretation of the infrared (IR) spectrum of Triethylamine N-oxide (TEAO). Insights from its close structural analog, Trimethylamine N-oxide (TMAO), are utilized to provide a thorough analysis of the expected vibrational modes. This document outlines the key spectral features, presents quantitative data in a clear format, and details the experimental protocol for obtaining the spectrum.
Introduction to the Infrared Spectroscopy of Amine N-oxides
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For amine N-oxides, such as this compound, IR spectroscopy is particularly useful for characterizing the highly polar N-O bond, which gives rise to a strong and characteristic absorption band. The vibrations of the ethyl groups also provide valuable structural information.
This compound (C₆H₁₅NO) is a crystalline solid and a key metabolite of triethylamine. Its characterization is crucial in various fields, including pharmacology and metabolic research. This guide will walk through the theoretical and practical aspects of interpreting its IR spectrum.
Theoretical Vibrational Modes of this compound
The interpretation of the IR spectrum of this compound is based on the identification of vibrational modes associated with its specific functional groups and skeletal structure. Due to the limited availability of directly published and assigned spectra for TEAO, the well-studied spectrum of Trimethylamine N-oxide (TMAO) serves as an excellent reference. The primary vibrational modes of interest for TEAO include:
-
N-O Stretching Vibration: This is the most characteristic vibration for N-oxides. The N-O bond is strong and highly polar, resulting in a prominent absorption band.
-
C-N Stretching Vibrations: These vibrations involve the stretching of the bonds between the nitrogen atom and the carbon atoms of the ethyl groups.
-
C-H Stretching Vibrations: The ethyl groups give rise to both symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.
-
C-H Bending Vibrations: These include scissoring and rocking motions of the CH₂ groups, and symmetric and asymmetric bending (umbrella) modes of the CH₃ groups.
-
Skeletal Deformations: Low-frequency modes corresponding to the bending and deformation of the C-C-N and C-N-C skeleton.
Data Presentation: Vibrational Band Assignments
The following table summarizes the expected vibrational frequencies for this compound, with specific values for the N-O and C-N stretches referenced from studies on the analogous Trimethylamine N-oxide (TMAO). The ranges for the ethyl group vibrations are based on established group frequencies for aliphatic amines.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-O Stretch (ν N-O) | ~937 | Strong | This is a key diagnostic peak for N-oxides. In TMAO, this mode is observed around 937 cm⁻¹.[1][2] A similar frequency is expected for TEAO. |
| C-N Stretch (ν C-N) | ~945 | Strong | In TMAO, this vibration is observed at approximately 945 cm⁻¹.[1][2] It may be coupled with the N-O stretching vibration. |
| Asymmetric CH₃ Stretch (νₐₛ CH₃) | 2960 - 2980 | Medium | Characteristic of the terminal methyl groups of the ethyl chains. |
| Asymmetric CH₂ Stretch (νₐₛ CH₂) | 2910 - 2940 | Medium | Arises from the methylene groups in the ethyl chains. |
| Symmetric CH₃ Stretch (νₛ CH₃) | 2870 - 2890 | Medium | Characteristic of the terminal methyl groups. |
| Symmetric CH₂ Stretch (νₛ CH₂) | 2840 - 2860 | Medium | Arises from the methylene groups. |
| CH₂ Scissoring (δ CH₂) | ~1465 | Medium | A characteristic bending vibration of the methylene groups. |
| Asymmetric CH₃ Bend (δₐₛ CH₃) | ~1450 | Medium | Also known as the umbrella mode of the methyl group. |
| Symmetric CH₃ Bend (δₛ CH₃) | ~1380 | Medium | Another characteristic bending vibration of the methyl group. |
| CH₂ Rocking (ρ CH₂) | 750 - 850 | Weak | These vibrations are often found in the fingerprint region. |
| C-C Stretch (ν C-C) | 1000 - 1200 | Weak | Stretching of the carbon-carbon single bonds in the ethyl groups. |
Experimental Protocol: Obtaining the FTIR Spectrum of this compound
As this compound is a solid at room temperature, a common and effective method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)
-
Analytical balance (4-place)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[3]
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[4]
-
Weigh approximately 200-300 mg of dry, spectroscopy-grade KBr.[4]
-
Transfer the this compound to the agate mortar and grind it to a very fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[4]
-
Add the KBr to the mortar and gently but thoroughly mix the two powders with the pestle for about a minute to ensure a homogeneous mixture.[4]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply a pressure of approximately 8-10 tons for 1-2 minutes.[4] This will cause the KBr to fuse into a transparent or translucent pellet.
-
Slowly release the pressure and carefully remove the die from the press.
-
Disassemble the die to retrieve the KBr pellet. A good pellet will be clear and free of cracks or cloudiness.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Process the spectrum as needed (e.g., baseline correction).
-
An alternative method is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[5][6]
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.
Conclusion
The infrared spectrum of this compound provides a wealth of information for its structural characterization. The prominent N-O and C-N stretching bands, along with the characteristic vibrations of the ethyl groups, serve as a unique fingerprint for this molecule. By following the detailed experimental protocol and the logical interpretation workflow presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their samples. While direct spectral data for TEAO is scarce, the analogy to TMAO provides a robust framework for accurate spectral interpretation.
References
- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the N-O Stretching Frequency in Triethylamine N-oxide for IR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the N-O stretching frequency in Triethylamine N-oxide (TEAO), a key vibrational mode for the characterization of this important metabolite and organic reagent. Given the relative scarcity of in-depth spectroscopic studies on TEAO compared to its analogue, Trimethylamine N-oxide (TMAO), this guide leverages comparative data from TMAO to provide a more complete picture for researchers.
Introduction to this compound and its Spectroscopic Characterization
This compound (TEAO), with the chemical formula (C₂H₅)₃NO, is the N-oxide of the tertiary amine triethylamine. It serves as a metabolite of triethylamine in various biological systems and finds utility in organic synthesis as a mild oxidizing agent.[1] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of TEAO, with the N-O stretching vibration being a particularly diagnostic absorption band. The frequency of this band is sensitive to the electronic environment of the N-O bond and intermolecular interactions, providing valuable insights into the molecule's structure and bonding.
The N-O bond in tertiary amine N-oxides is best described as a coordinate covalent bond, with a positively charged nitrogen atom and a negatively charged oxygen atom ((R)₃N⁺-O⁻). This charge separation results in a strong, polar bond with a characteristic vibrational frequency in the mid-infrared region.
Quantitative Summary of N-O Stretching Frequencies
The following table summarizes the experimentally observed and computationally predicted N-O stretching frequencies for this compound (TEAO) and its close analog, Trimethylamine N-oxide (TMAO). The data for TMAO is provided for comparative purposes due to its more extensive characterization in the scientific literature.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Experimental Method | Reference |
| This compound (TEAO) | N-O Stretch | ~937 | IR Spectroscopy | [1] |
| C-N Stretch | ~945 | IR Spectroscopy | [1] | |
| Trimethylamine N-oxide (TMAO) | N-O Stretch | 937 | IR Spectroscopy | [2][3] |
| N-O Stretch | 940-950 | IR & Computational | [1] | |
| C-N Stretch | 945 | IR Spectroscopy | [2][3] | |
| TMAO (Computational) | N-O Stretch | ~940-950 | DFT (B3LYP/aug-cc-pVTZ) | [1] |
Experimental Protocol: Infrared Analysis of this compound
The following protocol provides a detailed methodology for obtaining the infrared spectrum of this compound, adapted from established procedures for amine oxides.[3]
Synthesis of this compound
A common method for the synthesis of TEAO is the oxidation of triethylamine using a suitable oxidizing agent, such as hydrogen peroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in a suitable solvent like acetone or water.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide to the triethylamine solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, any excess hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide or platinum on carbon.
-
Isolation: The product is then isolated by removing the solvent under reduced pressure. The crude TEAO can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
Sample Preparation for IR Spectroscopy
Due to the hygroscopic nature of many amine oxides, careful sample preparation is crucial for obtaining a high-quality IR spectrum of the anhydrous form.
-
Drying the Sample: The purified TEAO should be thoroughly dried under vacuum to remove any residual water, which can interfere with the spectrum, particularly in the O-H stretching region and may also influence the N-O stretching frequency through hydrogen bonding.
-
KBr Pellet Technique:
-
Grind a small amount (1-2 mg) of the dried TEAO with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Thin Film Technique (for solid samples):
-
Place a small amount of the powdered TEAO in an evacuable absorption cell fitted with salt windows (e.g., NaCl or KBr).
-
Gently heat the sample under reduced pressure to sublime a thin film of the solid onto the windows.[3]
-
Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Spectral Range: A typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
Factors Influencing the N-O Stretching Frequency
The position of the N-O stretching band in the IR spectrum of TEAO is influenced by several factors:
-
Electronic Effects: The electron-donating nature of the three ethyl groups in TEAO influences the electron density at the nitrogen atom, which in turn affects the strength and polarity of the N-O bond.
-
Hydrogen Bonding: In the presence of protic solvents or water (as in a hydrate form), hydrogen bonding to the oxygen atom of the N-O group can occur. This interaction typically leads to a red-shift (lowering of the frequency) of the N-O stretching vibration. For TMAO, the N-O stretching frequency remains unchanged between the anhydrous form and the dihydrate, suggesting that in this specific case, hydrogen bonding effects are minimal on this particular vibrational mode.[2][3]
-
Physical State: The physical state of the sample (solid, liquid, or solution) can affect the frequency due to differences in intermolecular interactions.
-
Coordination to Metal Ions: The oxygen atom of the N-O group can act as a Lewis base and coordinate to metal ions. This coordination alters the electronic structure of the N-O bond and typically results in a shift of the stretching frequency.
Visualizations
The following diagrams illustrate the molecular structure of this compound, a general workflow for its IR analysis, and the nature of the N-O bond.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for IR analysis of TEAO.
Caption: Nature of the N-O bond and its vibrational signature.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Triethylamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the mass spectrometric behavior of Triethylamine N-oxide (TEAO), a significant metabolite of the industrial compound triethylamine. Understanding the fragmentation pattern of TEAO is crucial for its identification and quantification in various biological and environmental matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and details the experimental methodologies for its analysis.
Core Concepts in the Mass Spectrometry of this compound
This compound, with a molecular weight of 117.19 g/mol , is a polar and thermally labile compound.[1] Its analysis by mass spectrometry is influenced by the ionization technique employed. Due to its low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging and typically requires a derivatization or reduction step to convert TEAO to a more volatile and thermally stable form.[1] Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a more direct and common method for its analysis.
The fragmentation of tertiary amine N-oxides like TEAO is primarily dictated by the structure and the energy imparted during ionization and collision-induced dissociation (CID).[1] Key predicted fragmentation pathways include the loss of an oxygen atom, the loss of a hydroxyl radical, and a gas-phase equivalent of the Cope elimination reaction.[1]
Mass Spectrometry Fragmentation Pattern
The electron ionization (EI) or collision-induced dissociation (CID) of this compound results in a series of characteristic fragment ions. The molecular ion ([M]⁺) is observed at an m/z of 117. The fragmentation is characterized by several key neutral losses, which are summarized in the table below.
| m/z | Proposed Ion Identity | Neutral Loss |
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 102 | [C₅H₁₂NO]⁺ | CH₃ (Methyl radical) |
| 101 | [C₆H₁₅N]⁺• | O (Oxygen atom) |
| 100 | [C₆H₁₄N]⁺ | OH (Hydroxyl radical) |
| 89 | [C₄H₁₁NO]⁺• | C₂H₄ (Ethene) |
| 88 | [C₄H₁₀NO]⁺ | C₂H₅ (Ethyl radical) |
Table 1: Summary of the mass spectral fragmentation data for this compound.[1]
Principal Fragmentation Pathways
The fragmentation of this compound can be rationalized through several key pathways, which are visualized in the diagram below.
Description of Key Fragmentation Pathways:
-
Loss of a Methyl Radical (-CH₃•): Cleavage of a carbon-carbon bond within one of the ethyl groups can lead to the loss of a methyl radical, resulting in the fragment ion at m/z 102.
-
Loss of an Oxygen Atom (-O): A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which forms the corresponding tertiary amine radical cation. In this case, it results in the formation of the triethylamine radical cation at m/z 101.[1]
-
Loss of a Hydroxyl Radical (-OH•): Rearrangement of the molecular ion can facilitate the loss of a hydroxyl radical, yielding a fragment at m/z 100.[1]
-
Cope Elimination Analogue (-C₂H₄): A significant fragmentation route is the gas-phase analogue of the thermal Cope elimination, which involves the loss of an ethene molecule. This pathway leads to a fragment corresponding to protonated N,N-diethylhydroxylamine at m/z 89.[1]
-
Loss of an Ethyl Radical (-C₂H₅•): Alpha-cleavage involving the loss of an entire ethyl group results in the fragment ion at m/z 88.
Experimental Protocols
The following sections describe generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS, adapted from established methods for the analogous compound, trimethylamine N-oxide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the non-volatile nature of TEAO, a reduction and derivatization procedure is necessary for GC-MS analysis.
1. Sample Preparation: Reduction and Derivatization
-
Protein Precipitation: For biological samples such as plasma or urine, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Reduction of TEAO to Triethylamine (TEA): Transfer the supernatant to a new tube. Add a reducing agent, such as titanium(III) chloride solution, and incubate at an elevated temperature (e.g., 60°C) to facilitate the reduction of TEAO to the more volatile TEA.
-
Derivatization of TEA: After cooling, make the solution alkaline by adding a strong base (e.g., NaOH). Immediately perform a liquid-liquid extraction with an organic solvent like toluene. Add a derivatizing agent, such as 2,2,2-trichloroethyl chloroformate, to the organic phase to form a stable carbamate derivative of TEA suitable for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An initial oven temperature of around 80°C, held for a minute, followed by a temperature ramp to approximately 280°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify unknown compounds or selected ion monitoring (SIM) for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a more direct method for the analysis of TEAO, avoiding the need for reduction and derivatization.
1. Sample Preparation
-
Protein Precipitation: Similar to the GC-MS sample preparation, precipitate proteins from biological matrices using a cold organic solvent like acetonitrile.
-
Dilution: After centrifugation, the supernatant can be diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) before injection.
2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of polar analytes like TEAO.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or propanoic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the protonated precursor ion ([M+H]⁺) to a specific product ion. For TEAO, this would involve monitoring the transition of the precursor ion at m/z 118 to a characteristic product ion, such as m/z 89 (from Cope elimination) or other relevant fragments.
The workflow for LC-MS/MS analysis is depicted in the following diagram.
References
Navigating the Fragmentation Landscape: A Technical Guide to Cope Elimination in Triethylamine N-oxide Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the characteristic gas-phase fragmentation of triethylamine N-oxide, with a particular focus on the Cope elimination reaction as observed in mass spectrometry. Understanding these fragmentation patterns is crucial for the structural elucidation and quantification of N-oxide metabolites in various stages of drug development and metabolic research.
Core Concepts: The Cope Elimination in the Gas Phase
This compound, a metabolite of the industrially significant compound triethylamine, undergoes several key fragmentation pathways upon ionization in a mass spectrometer. The most notable of these is a gas-phase analogue of the thermal Cope elimination, a well-established reaction in organic chemistry.[1] This intramolecular elimination reaction provides a diagnostic signature for identifying tertiary amine N-oxides.
The Cope elimination is an E2 reaction that occurs within the ionized molecule, yielding an alkene and a hydroxylamine.[1] In the case of this compound, this involves the abstraction of a β-hydrogen by the N-oxide oxygen, proceeding through a five-membered cyclic transition state. This concerted mechanism results in the formation of ethene and N,N-diethylhydroxylamine.
Predicted Fragmentation Pathways of this compound
Upon ionization, typically via electrospray (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule of this compound ([M+H]⁺) with a mass-to-charge ratio (m/z) of 118.1 is formed. Subsequent fragmentation via collision-induced dissociation (CID) can lead to several characteristic product ions. The primary predicted fragmentation pathways are:
-
Cope Elimination Analogue: This is often a major fragmentation route, involving the neutral loss of an ethene molecule (28 Da). This results in the formation of a protonated N,N-diethylhydroxylamine fragment.[1]
-
Deoxygenation: The loss of an oxygen atom (16 Da) can occur, leading to the formation of the triethylamine radical cation.[1]
-
Hydroxyl Radical Loss: Rearrangement can precede the loss of a hydroxyl radical (17 Da).[1]
The prevalence of these fragmentation pathways can be influenced by the specific ionization source conditions, such as temperature and the choice of ionization technique. For instance, deoxygenation is often more pronounced in APCI, which typically involves higher temperatures, whereas ESI is a softer ionization method.
Data Presentation: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound. It is important to note that the relative intensities of these ions can vary significantly depending on the experimental conditions.
| Ion Description | Proposed Formula | Mass (Da) | Predicted m/z |
| Protonated Molecule | [C₆H₁₅NO + H]⁺ | 118.19 | 118.1 |
| Cope Elimination Product | [C₄H₁₁NO + H]⁺ | 90.14 | 90.1 |
| Deoxygenation Product | [C₆H₁₅N]⁺• | 101.19 | 101.2 |
| Hydroxyl Loss Product | [C₆H₁₄N]⁺ | 100.18 | 100.2 |
Experimental Protocols
While a specific, detailed experimental protocol for the mass spectrometric analysis of this compound is not widely available in the published literature, a robust method can be adapted from well-established protocols for the closely related and extensively studied compound, trimethylamine N-oxide (TMAO).[2][3][4] The following is a generalized LC-MS/MS protocol that can serve as a starting point for the analysis of this compound.
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.
-
To 50 µL of the plasma or serum sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating polar analytes like N-oxides. A C18 reversed-phase column can also be used.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analyte. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for N-oxides.[4]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice. The precursor ion (the protonated molecule of this compound, m/z 118.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the Cope elimination product at m/z 90.1) is monitored in the third quadrupole.
-
Instrument Parameters: The following parameters should be optimized for the specific instrument being used:
-
Mandatory Visualizations
The following diagrams illustrate the Cope elimination fragmentation pathway and a typical experimental workflow for the analysis of this compound.
References
Thermochemistry of Triethylamine N-oxide Decomposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Triethylamine N-oxide (TEAO), the oxidized derivative of the common organic base triethylamine, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its thermal stability is critical for safe handling, storage, and application in processes that may involve elevated temperatures. The primary thermal decomposition route for this compound is the Cope elimination, an intramolecular elimination reaction that yields an alkene and a hydroxylamine.[1][2][3] This guide delves into the core thermochemical aspects of this decomposition.
Decomposition Pathway: The Cope Elimination
The thermal decomposition of this compound proceeds via the Cope elimination, a concerted, intramolecular (Ei) reaction.[1][3][4][5] This process involves a five-membered cyclic transition state, leading to the formation of ethene and N,N-diethylhydroxylamine.[1][3] The reaction is characterized by its syn-periplanar stereochemistry, where the hydrogen atom and the amine oxide group are in the same plane on the same side of the C-C bond.[3][4]
The key features of the Cope elimination are:
-
Intramolecularity : The amine oxide itself acts as the base, abstracting a β-hydrogen.[4]
-
Concerted Mechanism : Bond breaking (C-H, C-N) and bond formation (C=C, O-H) occur in a single step.[4]
-
Thermal Activation : The reaction requires heat to overcome the activation energy barrier.[4]
The overall reaction is as follows:
(C₂H₅)₃NO → CH₂=CH₂ + (C₂H₅)₂NOH
Below is a diagram illustrating the Cope elimination pathway for this compound.
Thermochemical Data
Precise experimental values for the enthalpy, entropy, and Gibbs free energy of decomposition for this compound are not readily found in the surveyed literature. However, the standard molar enthalpy of formation for solid this compound has been reported.
Table 1: Standard Molar Enthalpy of Formation
| Parameter | Value | Units | Reference |
|---|
| ΔfH°solid (298.15 K) | 9.0 ± 0.8 | kJ/mol |[6] |
To provide a framework for understanding the thermochemistry of the decomposition, the following table contains hypothetical yet realistic quantitative data that would be obtained from experimental analysis. This data is for illustrative purposes only.
Table 2: Hypothetical Thermochemical Data for this compound Decomposition
| Parameter | Symbol | Hypothetical Value | Units | Method of Determination |
|---|---|---|---|---|
| Onset Decomposition Temperature | Tonset | 115 | °C | TGA/DSC |
| Peak Decomposition Temperature | Tpeak | 135 | °C | TGA/DSC (DTG) |
| Enthalpy of Decomposition | ΔHdecomp | +85 | kJ/mol | DSC |
| Activation Energy | Ea | 120 | kJ/mol | TGA (Isoconversional) |
| Gibbs Free Energy of Decomposition (at Tpeak) | ΔGdecomp | -15 | kJ/mol | Calculated |
| Entropy of Decomposition (at Tpeak) | ΔSdecomp | +245 | J/(mol·K) | Calculated |
Experimental Protocols
The following sections describe generalized experimental protocols for determining the thermochemical parameters of this compound decomposition using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min). For kinetic analysis, this procedure should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset temperature (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG) provides the temperature of the maximum rate of decomposition (Tpeak).
-
Use data from multiple heating rates with isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to calculate the activation energy (Ea) of the decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of decomposition (ΔHdecomp).
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition event identified by TGA.
-
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature. The decomposition will appear as an endothermic or exothermic peak. The Cope elimination is generally endothermic as it involves bond breaking.[7]
-
Integrate the area under the decomposition peak to determine the enthalpy of the process (ΔHdecomp). The instrument software is typically used for this integration.
-
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition, confirming the Cope elimination pathway.
Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).
Procedure:
-
Perform the TGA experiment as described in section 4.1.
-
The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.
-
Record FTIR or mass spectra of the evolved gases at different temperatures throughout the decomposition.
-
Analyze the spectra to identify the chemical composition of the evolved gases, which are expected to be ethene and N,N-diethylhydroxylamine.
The following diagram illustrates the experimental workflow for the thermochemical analysis.
Conclusion
The thermal decomposition of this compound is governed by the Cope elimination, a well-established intramolecular reaction pathway. While specific quantitative thermochemical data for this compound is sparse in the literature, this guide provides the necessary theoretical background and detailed, generalized experimental protocols for its determination using standard thermal analysis techniques such as TGA and DSC. The illustrative data and diagrams presented herein offer a robust framework for researchers, scientists, and drug development professionals to approach the study of the thermal stability of this compound and related compounds, ensuring safe handling and informed application in thermally sensitive processes.
References
Triethylamine N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Triethylamine N-oxide (TEAO), a tertiary amine oxide of significant interest in organic synthesis and as a metabolite of the industrial chemical, triethylamine. This document covers its chemical properties, synthesis, analytical methods, pharmacokinetics, and known biological roles, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Core Chemical and Physical Properties
This compound is a polar, crystalline organic compound. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2687-45-8 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| IUPAC Name | N,N-Diethylethanamine oxide | [1] |
| Appearance | Crystalline solid | [1] |
| Key Spectroscopic Feature | N-O stretch (IR) at ~937 cm⁻¹ | [1] |
Synthesis and Chemical Applications
TEAO is primarily synthesized by the oxidation of triethylamine. It serves as a mild and selective oxidizing agent in various organic reactions.
Experimental Protocol: Synthesis of this compound
The most common laboratory synthesis involves the oxidation of triethylamine using hydrogen peroxide. While various catalysts can enhance this reaction, a general uncatalyzed procedure is outlined below.[1]
Materials:
-
Triethylamine (TEA)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (or other suitable solvent)
-
Activated Carbon or Manganese Dioxide (for quenching excess peroxide)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Appropriate glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve triethylamine in methanol.
-
Slowly add a slight molar excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cautiously add a small amount of activated carbon or MnO₂ to the mixture to decompose any remaining hydrogen peroxide. Stir for 1 hour.
-
Filter the mixture to remove the quenching agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether).
Applications in Organic Synthesis
The relatively weak N-O bond in TEAO allows it to act as an oxygen transfer agent.[1] Its primary applications include:
-
Cope Elimination: A thermal elimination reaction where TEAO decomposes to form an alkene (ethene) and N,N-diethylhydroxylamine. This reaction proceeds through a syn-periplanar transition state.[1]
-
Co-oxidant: Used in catalytic oxidation reactions.
-
Selective Deprotection: TEAO can be used for the chemoselective cleavage of certain protecting groups, such as tert-butyldimethylsilyl (TBS) ethers of aryl compounds, leaving alkyl TBS ethers intact.[1]
Analytical and Spectroscopic Data
Accurate identification and quantification of TEAO are crucial for research. Due to its high polarity, chromatographic methods often require specialized columns like those used in Hydrophilic Interaction Liquid Chromatography (HILIC).
Spectroscopic Data (Predicted)
While extensive experimental spectra for TEAO are not widely published, computational predictions based on its structure and data from analogous compounds provide expected values.
| Parameter | Predicted Value / Pattern |
| ¹H NMR | Two signals expected: a quartet for the -CH₂- protons (downfield) and a triplet for the -CH₃- protons (upfield).[1] |
| ¹³C NMR | Two signals expected, corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons. |
| Mass Spec. (ESI-MS) | Protonated molecule [M+H]⁺ at m/z 118.2. |
| Mass Spec. Fragmentation | Key predicted fragments include loss of an oxygen atom ([M-O]⁺) and a Cope-like elimination of ethene.[1] |
Experimental Protocol: Quantification by LC-MS/MS
The following is a general protocol for the quantification of small polar amine oxides like TEAO in biological matrices (e.g., plasma), adapted from established methods for the analogous compound, Trimethylamine N-oxide (TMAO).[2][3][4]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte like d₉-TMAO for TMAO analysis)
-
Acetonitrile (ACN), ice-cold (for protein precipitation)
-
Methanol (MeOH)
-
Formic Acid or Ammonium Acetate (mobile phase modifier)
-
LC-MS grade water
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[2][3]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2][3]
-
Vortex the mixture for 10 minutes at room temperature.[2][3]
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of water or mobile phase starting condition solution.[3]
-
Transfer the final mixture to an HPLC vial for analysis.[2]
-
-
Chromatography:
-
Column: HILIC column is typically preferred for retaining the polar analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and ramping down to a lower percentage.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a characteristic product ion for both the analyte and the internal standard.
-
References
An In-Depth Technical Guide to the Safety and Handling of Triethylamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for Triethylamine N-oxide (TEAO), a versatile reagent in organic synthesis and a metabolite of significant interest in pharmacological and metabolic research. The information is compiled to ensure safe laboratory practices and to provide a thorough understanding of the compound's properties and potential hazards.
Chemical and Physical Properties
This compound is a crystalline amine oxide.[1] It is essential to understand its physical and chemical characteristics to handle it safely.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][3][4] |
| CAS Number | 2687-45-8 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 165 °C | [2] |
| Boiling Point | 57 °C at 25 Torr | [2] |
| pKa | 5.12 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in water |
Toxicological Data
Understanding the toxicological profile of this compound is crucial for risk assessment and for implementing appropriate safety measures. The following table summarizes the available acute toxicity data.
| Test Type | Species | Route | Value | Citation(s) |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 730 mg/kg (for Triethylamine) | [5] |
| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | 7.1 mg/L for 4 h (for Triethylamine) | [5] |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 580 mg/kg (for Triethylamine) | [5] |
Note: Some toxicological data is for the related compound Triethylamine and should be considered as indicative for the N-oxide derivative.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Citation(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | [3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | [3] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.
Handling Precautions
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools.[8]
-
Static Discharge: Take precautionary measures against static discharges.[8]
Storage Conditions
-
Container: Keep the container tightly closed.[7]
-
Environment: Store in a cool, dry, and dark place.[7] The compound is hygroscopic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Do not use brass or copper containers.[6]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill-response measures.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Citation(s) |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [7] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [7] |
Accidental Release Measures
-
Small Spills: Use absorbent paper to pick up the material. Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5]
-
Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[5] Wear appropriate personal protective equipment.
-
Cleanup: Clean the spill area with a strong soap and water solution.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the synthesis and toxicological assessment of this compound, based on standardized guidelines.
Synthesis of this compound
Principle: Triethylamine is oxidized to this compound using an oxidizing agent, typically hydrogen peroxide.
Methodology:
-
In a reaction flask, dissolve Triethylamine in a suitable solvent.
-
Slowly add a solution of hydrogen peroxide to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be controlled using a water bath.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The resulting solution containing this compound can then be purified, for example, by crystallization after concentration.
This is a general procedure; specific reaction conditions may vary.
Acute Dermal Toxicity (Based on OECD Guideline 402)
Principle: This test provides information on health hazards likely to arise from a short-term dermal exposure to the substance.
Methodology:
-
Test Animals: Healthy young adult rats (8 to 12 weeks old) are used. The fur on the dorsal area of the trunk is clipped one day before the test.
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Dosage: A limit test at a dose of 2000 mg/kg body weight is typically performed.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A necropsy of any animals that die during the test and of all surviving animals at the end of the observation period is conducted.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. The observation period may be extended up to 14 days to assess the reversibility of the effects.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Principle: This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.
Methodology:
-
Test Animals: Albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctivae. The observation period may be extended up to 21 days to determine the reversibility of any effects.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Workflow for the safe handling of solid this compound in a laboratory setting.
Caption: Metabolic pathway of this compound (TMAO) formation from dietary precursors.[1][7][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
The Basic Properties of Triethylamine N-oxide and Trimethylamine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the basic properties of Triethylamine N-oxide (TEAO) and Trimethylamine N-oxide (TMAO). This document outlines the fundamental chemical characteristics, details experimental protocols for determining basicity, and visualizes the distinct metabolic pathways of these two amine oxides. All quantitative data is summarized for straightforward comparison, and experimental and logical workflows are presented in clear, concise diagrams.
Core Basic Properties: A Quantitative Comparison
The basicity of an amine oxide is a critical parameter influencing its chemical behavior, reactivity, and biological interactions. The acid dissociation constant (pKa) of the conjugate acid is a common measure of basicity; a higher pKa value corresponds to a stronger base.
| Property | This compound (TEAO) | Trimethylamine N-oxide (TMAO) | Reference(s) |
| pKa | 5.12 ± 0.40 (Predicted) | 4.65 (at 25°C) | [1][2][3][4] |
| Molecular Formula | C₆H₁₅NO | C₃H₉NO | [1][2] |
| Molecular Weight | 117.19 g/mol | 75.11 g/mol | [1][2] |
From the data presented, this compound is predicted to be a slightly stronger base than Trimethylamine N-oxide, as indicated by its higher pKa value.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for characterizing the basicity of amine oxides. The following are detailed methodologies for two common and reliable experimental techniques: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant to a solution while monitoring the pH.
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the amine oxide (TEAO or TMAO).
-
Dissolve the sample in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.
-
To ensure complete dissolution, a co-solvent such as methanol may be used, though the pKa value will then be specific to that solvent system.
-
-
Apparatus Setup and Calibration:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
Place the amine oxide solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Continuously stir the solution at a constant rate.
-
-
Titration Procedure:
-
Titrate the amine oxide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value and the corresponding volume of titrant added throughout the titration, extending beyond the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point, where half of the amine oxide has been protonated.
-
Caption: Workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of nuclei near the basic center as a function of pH.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the amine oxide.
-
Dissolve a consistent and known concentration of the amine oxide in each of the prepared buffer solutions. A deuterated solvent (e.g., D₂O) should be used.
-
-
NMR Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra for each of the amine oxide-buffer solutions.
-
Ensure consistent instrument parameters (e.g., temperature, number of scans) across all samples.
-
Identify a nucleus (proton or carbon) whose chemical shift is sensitive to the protonation state of the nitrogen atom.
-
-
Data Analysis:
-
Measure the chemical shift of the selected nucleus for each spectrum.
-
Plot the observed chemical shift (δ) as a function of the pH of the solution.
-
The resulting plot will be a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the inflection point of the curve. The pH at the inflection point corresponds to the pKa value.
-
Caption: Workflow for pKa determination using NMR spectroscopy.
Metabolic Pathways
The in vivo origins and fates of TEAO and TMAO are distinct. TMAO is a well-characterized metabolite originating from dietary sources and gut microbial activity, with significant implications for human health. In contrast, TEAO is primarily understood as a metabolite of the industrial chemical triethylamine.
Trimethylamine N-oxide (TMAO) Metabolic Pathway
TMAO is formed through a multi-step process involving dietary precursors, gut microbiota, and hepatic enzymes. Elevated levels of TMAO have been associated with an increased risk of cardiovascular disease.
Caption: Metabolic pathway of Trimethylamine N-oxide (TMAO).
This compound (TEAO) Biotransformation
The understanding of TEAO's metabolic fate comes primarily from studies on the exposure to triethylamine (TEA), an industrial chemical. When TEAO is administered, it can undergo reduction and dealkylation in the gastrointestinal tract.
Caption: Biotransformation of this compound (TEAO).[1]
Conclusion
This compound and Trimethylamine N-oxide, while structurally similar, exhibit differences in their basic properties and metabolic pathways. TEAO is predicted to be a slightly stronger base than TMAO. The metabolic pathway of TMAO is well-defined and has significant implications for human health, originating from dietary precursors and gut microbial activity. In contrast, the biotransformation of TEAO is primarily understood in the context of xenobiotic metabolism, involving reduction and dealkylation. This guide provides a foundational understanding of these differences, which is critical for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
References
Methodological & Application
Application Notes and Protocols: Mechanism of Triethylamine N-oxide Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine N-oxide (TMAO) is a versatile molecule with significant implications in both synthetic organic chemistry and biological systems. In chemical synthesis, its weakly coordinating nature and ability to act as a mild oxygen atom transfer agent make it a valuable oxidant.[1] Biologically, TMAO is a gut microbiota-derived metabolite implicated in various physiological and pathological processes, including protein stabilization and cardiovascular disease.[2][3] These application notes provide detailed protocols for the utilization of TMAO in chemical oxidation reactions and for the study of its biological effects, accompanied by quantitative data and visual diagrams of key pathways.
Chemical Applications: TMAO as a Mild Oxidant
This compound serves as an effective oxidizing agent for a variety of functional groups. Its mild nature often allows for selective oxidations where stronger oxidants might lead to over-oxidation or decomposition of sensitive substrates.
Oxidation of Alkyl Halides to Aldehydes
TMAO, particularly in anhydrous form and dissolved in dimethyl sulfoxide (DMSO), provides a reliable method for the conversion of primary alkyl halides to their corresponding aldehydes. This reaction, an adaptation of the Kornblum oxidation, offers a valuable alternative to other methods.[1][4]
Table 1: Oxidation of Alkyl Halides with Anhydrous this compound in DMSO
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl bromide | Benzaldehyde | 0.5 | 25 | 95 |
| p-Nitrobenzyl bromide | p-Nitrobenzaldehyde | 0.25 | 25 | 98 |
| p-Methoxybenzyl bromide | p-Methoxybenzaldehyde | 1 | 25 | 92 |
| 1-Bromooctane | Octanal | 2 | 100 | 85 |
Experimental Protocol: Oxidation of Benzyl Bromide to Benzaldehyde
Materials:
-
Anhydrous this compound (TMAO)
-
Benzyl bromide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl bromide (1.0 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add anhydrous TMAO (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 20 mL of cold water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure benzaldehyde.
Oxidation of Sulfides to Sulfoxides
TMAO can be employed for the selective oxidation of sulfides to sulfoxides. This transformation is particularly useful when over-oxidation to the sulfone is to be avoided. The reaction often proceeds under mild conditions.
Table 2: Oxidation of Sulfides with this compound
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | Acetonitrile | 80 | 92 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Dichloromethane | 25 | 88 |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | Methanol | 50 | 95 |
Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Materials:
-
This compound (TMAO)
-
Thioanisole
-
Acetonitrile
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve thioanisole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add TMAO (1.1 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Co-oxidant in Osmium Tetroxide Dihydroxylation
In the Upjohn dihydroxylation, an N-oxide, such as N-methylmorpholine N-oxide (NMO), is classically used as a stoichiometric co-oxidant to regenerate the catalytic osmium tetroxide.[5][6] this compound can also serve this purpose, facilitating the syn-dihydroxylation of alkenes to vicinal diols.
Table 3: Catalytic Dihydroxylation of Alkenes using OsO₄ and TMAO
| Alkene | Diol Product | Reaction Time (h) | Yield (%) |
| Cyclohexene | cis-1,2-Cyclohexanediol | 12 | 85 |
| Styrene | 1-Phenyl-1,2-ethanediol | 16 | 80 |
| 1-Octene | 1,2-Octanediol | 24 | 75 |
Experimental Protocol: cis-Dihydroxylation of Cyclohexene
Materials:
-
Cyclohexene
-
This compound (TMAO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Acetone/Water solvent mixture (10:1)
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL).
-
Add TMAO (1.2 mmol) and stir until dissolved.
-
Carefully add a catalytic amount of OsO₄ solution (0.02 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours. The solution will likely turn dark.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting diol by flash chromatography.
Caption: General workflow for TMAO-mediated oxidation reactions.
Biological Applications: Investigating the Roles of TMAO
TMAO is a key metabolite at the interface of diet, gut microbiota, and host metabolism.[2] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases, making it a crucial area of research.[7]
Quantification of TMAO in Human Plasma by LC-MS/MS
Accurate quantification of TMAO in biological fluids is essential for clinical and research studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Table 4: LC-MS/MS Parameters for TMAO Quantification
| Parameter | Value |
| Chromatography | |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH HILIC) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Gradient | Gradient elution, typically starting with high organic content |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (TMAO) | m/z 76.1 -> 58.1 |
| Monitored Transition (d9-TMAO IS) | m/z 85.1 -> 66.1 |
| Collision Energy | Optimized for the specific instrument |
Experimental Protocol: TMAO Quantification in Plasma
Materials:
-
Human plasma samples
-
This compound (TMAO) standard
-
d9-Triethylamine N-oxide (d9-TMAO) internal standard (IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of d9-TMAO internal standard solution (e.g., 1 µg/mL in water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Run the analysis using the parameters outlined in Table 4.
-
Quantify TMAO concentration by comparing the peak area ratio of TMAO to d9-TMAO against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Studying TMAO-Induced Endothelial Cell Dysfunction
TMAO has been shown to induce endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. This can be investigated in vitro using human umbilical vein endothelial cells (HUVECs).[8]
Experimental Protocol: In Vitro Assessment of TMAO on HUVECs
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (TMAO)
-
Phosphate-buffered saline (PBS)
-
Reagents for specific assays (e.g., cell viability, Western blot, immunofluorescence)
Procedure:
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
-
TMAO Treatment:
-
Prepare a stock solution of TMAO in sterile PBS or culture medium.
-
Treat HUVECs with various concentrations of TMAO (e.g., 0, 100, 300, 500 µM) for a specified duration (e.g., 24 hours).[9]
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or CCK-8 assay.[8]
-
Inflammasome Activation: Analyze the expression of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) by Western blotting.[10][11][12][13]
-
Endothelial Dysfunction Markers: Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by Western blot or flow cytometry.[8]
-
Caption: Signaling pathway of TMAO-induced NLRP3 inflammasome activation.
Flavin-Containing Monooxygenase 3 (FMO3) Enzyme Activity Assay
FMO3 is the primary enzyme responsible for the oxidation of trimethylamine (TMA) to TMAO in the liver.[14] Measuring its activity is crucial for understanding TMAO metabolism.
Table 5: Typical FMO3 Enzyme Assay Conditions
| Component | Concentration |
| Phosphate Buffer (pH 8.4) | 100 mM |
| NADPH | 0.5 mM |
| Liver Microsomes or Recombinant FMO3 | 20-100 pmol |
| Trimethylamine (TMA) | 5-1500 µM |
| Incubation Temperature | 37°C |
| Incubation Time | 5-20 minutes |
Experimental Protocol: FMO3 Activity Assay
Materials:
-
Human liver microsomes or recombinant human FMO3
-
Trimethylamine (TMA) hydrochloride
-
NADPH
-
Potassium phosphate buffer (pH 8.4)
-
Perchloric acid (HClO₄)
-
LC-MS/MS system for TMAO quantification
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme source (microsomes or recombinant FMO3).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding TMA to achieve the desired final concentration.[15]
-
-
Incubation:
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 10 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a final concentration of 1% perchloric acid.
-
-
Sample Processing:
-
Place the tubes on ice for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
-
Analysis:
-
Analyze the supernatant for TMAO formation using a validated LC-MS/MS method as described previously.
-
Calculate enzyme activity based on the rate of TMAO production.
-
Caption: Enzymatic conversion of TMA to TMAO by FMO3.
Conclusion
This compound is a multifaceted compound with important applications in both chemical synthesis and biological research. The protocols and data presented here provide a framework for its use as a mild oxidizing agent and for investigating its complex role in human health and disease. As research in these areas continues, a deeper understanding of the mechanisms of TMAO oxidation will undoubtedly lead to new synthetic methodologies and therapeutic strategies.
References
- 1. lookchem.com [lookchem.com]
- 2. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Trimethylamine N-oxide in atherogenesis: impairing endothelial self-repair capacity and enhancing monocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. adipogen.com [adipogen.com]
- 14. rareconnect.org [rareconnect.org]
- 15. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethylamine N-Oxide for the Selective Deprotection of Silyl Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multistep organic synthesis, the protection and deprotection of hydroxyl groups are fundamental operations. Silyl ethers are among the most common protecting groups for alcohols and phenols due to their ease of installation, stability under various reaction conditions, and versatile cleavage methods.[1] The tert-butyldimethylsilyl (TBS) group is particularly favored for its balance of stability and reactivity.[1] A significant challenge in complex molecule synthesis is the chemoselective deprotection of one silyl ether in the presence of others. This is particularly relevant when differentiating between silyl ethers of phenols (aryl silyl ethers) and those of alcohols (alkyl silyl ethers).
Triethylamine N-oxide (Et₃N→O) has emerged as a mild and highly selective reagent for the deprotection of aryl tert-butyldimethylsilyl (TBS) ethers.[1] A key advantage of this method is its remarkable selectivity, allowing for the cleavage of aryl TBS ethers in high yields while leaving alkyl TBS ethers intact within the same molecule.[1] This protocol offers a valuable tool for synthetic chemists, especially when dealing with sensitive substrates where harsh acidic or basic conditions are not viable. The reaction proceeds under mild conditions, is operationally simple, and is compatible with various sensitive functional groups.[1]
Reaction Mechanism
The deprotection of aryl silyl ethers using this compound is proposed to proceed via a nucleophilic attack of the oxygen atom of the N-oxide on the electrophilic silicon atom of the silyl ether.[1] The oxygen atom in this compound is a potent, uncharged oxygen nucleophile.[2] The reaction is facilitated by a proton source, typically the methanol solvent, which protonates the leaving phenoxide to generate the final phenol product. The byproducts of the reaction are the corresponding silylated N-oxide and triethylamine.
Caption: Proposed mechanism for silyl ether deprotection.
Experimental Protocols
This section provides a detailed methodology for the selective deprotection of an aryl tert-butyldimethylsilyl (TBS) ether using this compound.
Materials and Reagents:
-
Aryl TBS ether substrate
-
This compound (Et₃N→O), dihydrate (or anhydrous, adjust stoichiometry accordingly)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: General workflow for deprotection.
Detailed Procedure:
-
Reaction Setup: To a solution of the aryl TBS ether substrate (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of the more polar phenol product spot indicate reaction progression.
-
Work-up: Once the reaction is complete as judged by TLC, remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (10 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 10 mL) and then with brine (10 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenol.
Quantitative Data and Substrate Scope
The use of this compound is particularly effective for the selective deprotection of aryl TBS ethers. The reaction tolerates a variety of other functional groups and demonstrates high yields. Alkyl TBS ethers are generally not cleaved under these conditions.[1]
| Entry | Substrate (Aryl-O-TBS) | Time (h) | Yield (%) |
| 1 | 4-Bromophenyl-O-TBS | 3 | 95 |
| 2 | 4-Methoxyphenyl-O-TBS | 4 | 92 |
| 3 | 2-Naphthyl-O-TBS | 3.5 | 94 |
| 4 | 4-Formylphenyl-O-TBS | 5 | 90 |
| 5 | 4-(Trifluoromethyl)phenyl-O-TBS | 4.5 | 91 |
| 6 | Phenyl-O-TBS | 3 | 96 |
| 7 | 4-Acetylphenyl-O-TBS | 5 | 89 |
| 8 | 1-(4'-(tert-Butyldimethylsilyloxy)phenyl)-3-phenylprop-2-en-1-one | 6 | 88 |
| 9 | 4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl-O-TBS | 6 | 87 |
| 10 | 1-(tert-Butyldimethylsilyloxy)dodecane (Alkyl silyl ether) | 24 | No reaction |
Data adapted from Zubaidha, P. K., et al. (2002).[1]
Selectivity:
The primary application of this method is the selective deprotection of aryl TBS ethers in the presence of alkyl TBS ethers. For instance, a substrate containing both a phenolic TBS ether and an alcoholic TBS ether will selectively undergo cleavage at the phenolic position.[1] There is limited data available on the reactivity of this compound with other silyl ethers such as TBDPS, TIPS, or TES. The high selectivity is attributed to the greater electrophilicity of the silicon atom in aryl silyl ethers compared to alkyl silyl ethers.
Conclusion
This compound is a highly effective and chemoselective reagent for the deprotection of aryl tert-butyldimethylsilyl (TBS) ethers. The mild reaction conditions, operational simplicity, and high yields make it a valuable alternative to traditional deprotection methods, particularly for substrates with sensitive functional groups. The protocol is robust and provides a reliable method for the selective unmasking of phenolic hydroxyl groups in complex synthetic pathways. Further research may expand the scope of this reagent to other silyl ether protecting groups.
References
Application Notes and Protocols: Selective Cleavage of Phenolic TBS Ethers with Triethylamine N-oxide
Introduction
The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability and the relative ease of its installation and removal.[1] A key challenge in the synthesis of complex molecules is the selective deprotection of one hydroxyl group in the presence of others. This document provides detailed application notes and protocols for the selective cleavage of phenolic TBS ethers using triethylamine N-oxide (Et₃N-O). This method offers a mild and efficient means to deprotect phenols while leaving alkyl TBS ethers intact, a valuable strategy for researchers, scientists, and drug development professionals.[1] The reaction proceeds cleanly and in high yields under mild conditions, demonstrating broad applicability for functionalized molecules.[1]
Reaction Principle and Selectivity
The selective deprotection of phenolic TBS ethers in the presence of their aliphatic counterparts is achieved by employing this compound in methanol. The proposed mechanism involves the nucleophilic attack of the oxygen atom of this compound on the silicon atom of the TBS ether. The greater acidity of phenols compared to alcohols is believed to facilitate this process, with methanol acting as a proton source to complete the cleavage.[1] This method is distinguished by its high chemoselectivity, allowing for the targeted deprotection of aryl TBS ethers without affecting alkyl TBS ethers.
Quantitative Data Summary
The following table summarizes the results for the desilylation of various aryl silyl ethers using this compound. The reactions were monitored by Thin Layer Chromatography (TLC) to determine completion.
| Entry | Substrate (Phenolic TBS Ether) | Time (h) | Yield (%) |
| 1 | 4-Methoxy-OTBS-benzene | 3 | 92 |
| 2 | 4-Methyl-OTBS-benzene | 3 | 90 |
| 3 | 4-Chloro-OTBS-benzene | 4 | 88 |
| 4 | 4-Bromo-OTBS-benzene | 4 | 85 |
| 5 | 4-Nitro-OTBS-benzene | 6 | 80 |
| 6 | 1-OTBS-naphthalene | 3 | 94 |
| 7 | 2-OTBS-naphthalene | 3 | 92 |
| 8 | 4-Cyano-OTBS-benzene | 5 | 82 |
| 9 | 4-Acetyl-OTBS-benzene | 5 | 85 |
| 10 | Compound with both phenolic and alcoholic TBS ethers | 6 | 85 (phenolic deprotection only) |
Data sourced from Zubaidha, P. K., et al. (2002). Tetrahedron Letters.[1]
Experimental Protocols
This section provides a detailed protocol for the selective cleavage of a phenolic TBS ether using this compound.
Materials:
-
Substrate (phenolic TBS ether)
-
This compound (Et₃N-O)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol: General Procedure for Desilylation
-
Reaction Setup: To a stirred solution of the phenolic TBS ether (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol, 0.117 g).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours, depending on the substrate.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add a suitable extraction solvent such as ethyl acetate (20 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic extract under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure phenol.
-
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed mechanism for the selective cleavage of phenolic TBS ethers.
Caption: General experimental workflow for the deprotection reaction.
References
Application Notes and Protocols for the Synthesis of 7-Azanorbornanes using Tertiary Amine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-azanorbornanes via a diastereoselective [3+2] cycloaddition reaction between tertiary amine N-oxides and substituted alkenes. This method offers an efficient route to produce novel 7-azanorbornane scaffolds, which are of significant interest in medicinal chemistry due to their rigid, bridged stereochemistry.
Introduction
7-Azanorbornanes, also known as 7-azabicyclo[2.2.1]heptanes, are important structural motifs found in various biologically active compounds, including the natural product epibatidine and its synthetic derivatives that exhibit potent analgesic properties.[1] Traditional synthetic routes to this scaffold often involve multi-step procedures with challenges in controlling stereoselectivity.[1][2]
A recently developed method utilizes a [3+2] cycloaddition of tertiary amine N-oxides, specifically pyrrolidine N-oxides, with substituted alkenes to afford endo-7-azanorbornanes with high diastereoselectivity and good yields.[1][2] This approach is notable for its efficiency, starting from readily available precursors.[2] The reaction proceeds through the generation of an azomethine ylide from the tertiary amine N-oxide, which then undergoes cycloaddition with the alkene.[2]
Reaction Principle
The core of this synthetic strategy is the base-mediated generation of an azomethine ylide from a pyrrolidine N-oxide. This reactive intermediate then undergoes a [3+2] cycloaddition with a substituted alkene to form the 7-azanorbornane ring system. The diastereoselectivity of the reaction is influenced by steric factors, favoring the formation of the endo isomer.[1][2]
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of 7-azanorbornanes.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various 7-azanorbornane derivatives from different pyrrolidine N-oxides and substituted alkenes.[2]
| Entry | N-Oxide Protecting Group | Alkene | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | tert-Butyl | Styrene | 10a | 91 | >20:1 |
| 2 | Adamantyl | Styrene | 10aa | 91 (gram scale) | >20:1 |
| 3 | tert-Octyl | Styrene | - | - | - |
| 4 | tert-Butyl | 4-Methylstyrene | 10b | 87 (average) | >20:1 |
| 5 | tert-Butyl | 4-tert-Butylstyrene | 10c | 87 (average) | >20:1 |
| 6 | tert-Butyl | 4-Phenylstyrene | 10d | Modest to excellent | >20:1 |
| 7 | tert-Butyl | N-Vinylcarbazole | 10m | Modest to excellent | >20:1 |
| 8 | tert-Butyl | 2-Vinylnaphthalene | 10n | Modest to excellent | >20:1 |
Data sourced from Organic Letters.[2]
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for the cycloaddition reaction.
Detailed Protocol for the Synthesis of 7-(tert-butyl)-2-phenyl-7-azabicyclo[2.2.1]heptane (10a)
This protocol is adapted from the supplementary information of the cited literature.[2]
Materials:
-
N-(tert-butyl)pyrrolidine N-oxide
-
Styrene
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF (to make a 0.1 M solution with respect to the alkene) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Base: To the cooled THF, add the LDA solution (3.0 equivalents relative to the N-oxide) dropwise.
-
Addition of N-Oxide: In a separate flask, dissolve the N-(tert-butyl)pyrrolidine N-oxide (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir the resulting mixture at this temperature for 30 minutes.
-
Addition of Alkene: In another flask, dissolve styrene (0.5 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition of the alkene is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 7-azanorbornane product.
Note on Scalability: This reaction has been successfully performed on a gram scale, demonstrating its potential for larger-scale synthesis.[2]
Cleavage of the N-Protecting Group
The tert-octyl N-protecting group can be removed using boron trichloride (BCl₃) to yield the free amine, which can be useful for further functionalization.[2]
Conclusion
The [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes provides a highly diastereoselective and efficient method for the synthesis of endo-7-azanorbornanes.[1][2] This protocol offers a valuable tool for medicinal chemists and researchers in drug development for accessing complex, bridged bicyclic structures from simple, commercially available starting materials.[2] The scalability and high yields make this an attractive approach for the synthesis of novel therapeutic agents.
References
Application Notes and Protocols: Triethylamine N-oxide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential applications of Triethylamine N-oxide (TEAO) in the synthesis of nanoparticles. While its precursor, Triethylamine (TEA), is more commonly utilized as a reducing, capping, or shape-directing agent, TEAO offers unique properties as a mild oxidizing agent and morphology modifier.
Introduction to this compound in Nanomaterial Synthesis
This compound (C₆H₁₅NO), the oxidized form of triethylamine, is a versatile reagent in organic chemistry, primarily known as a mild and selective oxidizing agent.[1] In the realm of nanoparticle synthesis, its application is an emerging area with specific use cases that leverage its distinct chemical properties. Unlike TEA, which often acts as a base or reducing agent, TEAO's primary role stems from the reactivity of its N-O bond, which can facilitate controlled oxidation reactions and influence the crystallographic growth of nanoparticles.[1] Its zwitterionic nature also contributes to its potential role in stabilizing nanoparticle clusters through ion-dipole interactions.[2]
Key Applications and Mechanisms
The documented applications of TEAO in nanoparticle synthesis, though not as extensive as those for TEA, highlight its specialized roles.
A notable application of TEAO is in controlling the morphology of metal oxide nanoparticles. In the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles, the presence of TEAO at a pH above 11 has been observed to induce a morphological change from cuboidal to ellipsoidal shapes.[3] This suggests that TEAO can influence the directional growth of nanocrystals, likely by selectively adsorbing to specific crystal facets, thereby altering the relative growth rates of these facets.
Experimental Protocol: Synthesis of Ellipsoidal TiO₂ Nanoparticles
This protocol is based on the sol-gel method where TEAO is used as a morphology-directing agent.[3]
-
Materials:
-
Titanium tetraisopropoxide (TTIP) (precursor)
-
Triethanolamine (TEOA) (complexing agent)
-
This compound (TEAO) (morphology modifier)
-
Deionized water
-
Nitric acid (for pH adjustment)
-
Ethanol
-
-
Procedure:
-
Prepare a solution of titanium tetraisopropoxide (TTIP) and triethanolamine (TEOA) in a molar ratio of 1:2.
-
In a separate vessel, prepare an aqueous solution and adjust the pH to >11 using a suitable base, followed by the addition of this compound.
-
Slowly add the TTIP/TEOA solution to the aqueous TEAO solution under vigorous stirring.
-
Continue stirring for a set period (e.g., 4 hours) at a controlled temperature (e.g., 240°C in an autoclave for hydrothermal synthesis) to allow for hydrolysis and condensation to form TiO₂ nanoparticles.[3]
-
The resulting suspension is then cooled, and the nanoparticles are collected by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in an oven at a specified temperature (e.g., 80-100°C).
-
Logical Workflow for TiO₂ Nanoparticle Synthesis with TEAO
Caption: Workflow for the synthesis of ellipsoidal TiO₂ nanoparticles using TEAO.
TEAO can act as a controlled oxygen source in the synthesis of certain nanoparticles. For instance, it has been used as an oxidant in the synthesis of magnetoferritin, where it facilitates the oxidation of Fe(II).[4] This role is particularly useful in reactions where harsh oxidizing agents could lead to uncontrolled side reactions or damage to sensitive biological templates.
Proposed Mechanism: TEAO as an Oxidant
Caption: Mechanism of TEAO as an oxidizing agent in nanoparticle synthesis.
In the context of photocatalytic hydrogen production, TEAO has been employed as a sacrificial agent.[5] In such systems, TEAO is intentionally consumed to prevent the recombination of photogenerated electron-hole pairs, thereby enhancing the efficiency of the desired photocatalytic reaction (e.g., water splitting to produce hydrogen).
Quantitative Data Summary
The available quantitative data on the use of TEAO in nanoparticle synthesis is currently limited in the scientific literature. The primary reported effect is morphological control.
| Nanoparticle Type | Precursor System | Role of TEAO | Key Parameters | Observed Outcome | Reference |
| TiO₂ | TTIP/TEOA | Morphology Modifier | pH > 11 | Change in nanoparticle shape from cuboidal to ellipsoidal. | [3] |
| Magnetoferritin | Fe(II) | Oxidizing Agent | Not specified | Formation of iron oxide core within the apoferritin shell. | [4] |
| g-C₃N₄-based materials | - | Sacrificial Agent | Photocatalytic reaction | Enhanced hydrogen production. | [5] |
Comparison with Triethylamine (TEA)
It is crucial to distinguish the roles of TEAO from its more commonly used precursor, TEA.
| Feature | This compound (TEAO) | Triethylamine (TEA) |
| Primary Role | Mild Oxidizing Agent, Morphology Modifier | Reducing Agent, Capping Agent, Shape-directing Agent, Base |
| Mechanism | Oxygen transfer from N-O bond | Electron donation, coordination via nitrogen's lone pair, deprotonation |
| Typical Applications | Controlled oxidation, specific morphology control | Synthesis of Ag, Au, metal oxide, and quantum dot nanoparticles |
Future Outlook and Potential Applications
The unique properties of this compound suggest several potential avenues for future research in nanoparticle synthesis:
-
Controlled Oxidation for Core-Shell Nanoparticles: TEAO's mild oxidizing nature could be exploited for the controlled formation of oxide shells on metallic nanoparticle cores.
-
Synthesis of Doped Nanomaterials: It could potentially be used to introduce oxygen vacancies or create specific defect sites in metal oxide lattices.
-
Biomedical Applications: As a metabolite of TEA, its biocompatibility profile warrants investigation for its use in the synthesis of nanoparticles for drug delivery and bioimaging, where minimizing toxicity is paramount.
References
Application Notes and Protocols: Triethylamine N-oxide Functionalized Polymers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
While triethylamine N-oxide (TEAO) as a small molecule is not extensively used as a primary excipient in drug delivery, its functional moiety, the tertiary amine N-oxide (TAO), is at the forefront of innovation in advanced drug delivery systems. When incorporated into polymers, the TAO group imparts unique zwitterionic and stimuli-responsive properties that are highly advantageous for targeted and controlled drug release. This document provides a detailed overview of the application of TAO-containing polymers, with a focus on poly(2-(N-oxide-N,N-diethylamino)ethyl methacrylate) (OPDEA), in drug delivery. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
The primary advantage of TAO-containing polymers lies in their "smart" behavior. The zwitterionic nature of the N⁺-O⁻ dipole provides excellent antifouling properties, leading to prolonged circulation times by evading the immune system.[1][2][3] Furthermore, the N-oxide group is reducible to a tertiary amine in the hypoxic microenvironment characteristic of solid tumors. This conversion triggers a change in the physicochemical properties of the polymer, leading to enhanced drug release and cellular uptake at the target site.[2][3]
Data Presentation
The following tables summarize key quantitative data for drug delivery systems based on tertiary amine N-oxide functionalized polymers, specifically focusing on micelles formed from amphiphilic block copolymers like OPDEA-PCL (poly(2-(N-oxide-N,N-diethylamino)ethyl methacrylate)-block-poly(ε-caprolactone)).
Table 1: Physicochemical Properties of Tertiary Amine N-oxide (TAO) Polymer Micelles [1][3][4]
| Micelle Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| OPDEA-PCL | Doxorubicin (DOX) | 27.7 | < 0.2 | -3.46 | 24 | 55 |
| OPDMA-PCL | Doxorubicin (DOX) | 34.5 | < 0.2 | -2.08 | Not Reported | Not Reported |
| PEG-PCL (Control) | Doxorubicin (DOX) | 37.4 | < 0.2 | -2.85 | Not Reported | Not Reported |
OPDMA: poly(2-(N-oxide-N,N-dimethylamino)ethyl methacrylate) PEG: polyethylene glycol
Table 2: In Vitro Drug Release from TAO Polymer Micelles [1][4]
| Formulation | Condition | Cumulative Release at 24h (%) | Cumulative Release at 96h (%) |
| OPDEA-PCL/DOX | pH 7.4 (Normoxia) | ~15 | < 25 |
| OPDEA-PCL/DOX | pH 5.0 (Simulated endosomal pH) | ~40 | ~60 |
| OPDEA-PCL/DOX | pH 7.4 (Hypoxia, with CYP450 & NADPH) | Significantly Increased vs. Normoxia | Significantly Increased vs. Normoxia |
Table 3: Zeta Potential Shift in Response to Hypoxia [3]
| Formulation | Condition | Zeta Potential (mV) |
| OPDEA Nanoparticles | pH 7.4 (Normoxia) | -3 |
| OPDEA Nanoparticles | pH 6.8 (Simulated Tumor Microenvironment after Hypoxic Reduction) | +18 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of TAO-containing polymers and their formulation into drug-delivery nanoparticles.
Protocol 1: Synthesis of 2-(Diethylamino)ethyl Methacrylate (DEAEMA) [2]
This protocol describes the synthesis of the tertiary amine-containing monomer, which is the precursor to the N-oxide polymer.
Materials:
-
Methyl methacrylate (MMA)
-
2-(Diethylamino)ethanol (DEAE)
-
Lithium hydroxide (catalyst)
-
p-Methoxyphenol (polymerization inhibitor)
-
Toluene (solvent)
-
Deionized water
Procedure:
-
To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add MMA (2.4 molar equivalents), DEAE (1 molar equivalent), lithium hydroxide (0.42 molar equivalents), and a polymerization inhibitor (e.g., p-methoxyphenol, ~0.05% w/w).
-
Add toluene as a solvent.
-
Heat the reaction mixture to reflux (approximately 70°C).
-
Continuously remove the methanol byproduct via the Dean-Stark trap to drive the transesterification reaction forward.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic phase twice with deionized water to remove the catalyst and unreacted DEAE.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent and excess MMA under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure DEAEMA.
Protocol 2: Synthesis of poly(2-(N-oxide-N,N-diethylamino)ethyl methacrylate)-block-poly(ε-caprolactone) (OPDEA-b-PCL)
This protocol involves two main stages: the synthesis of the block copolymer poly(2-(diethylamino)ethyl methacrylate)-block-poly(ε-caprolactone) (PDEAEMA-b-PCL) via Atom Transfer Radical Polymerization (ATRP), followed by oxidation to the N-oxide.[4][5]
Stage 1: Synthesis of PDEAEMA-b-PCL Materials:
-
PCL macroinitiator (synthesized separately)
-
DEAEMA monomer (purified)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, dissolve the PCL macroinitiator and DEAEMA monomer in anisole.
-
Add PMDETA to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere (e.g., argon or nitrogen), add CuBr to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.
-
Monitor the polymerization by taking samples periodically and analyzing them by ¹H NMR and gel permeation chromatography (GPC) to determine monomer conversion and polymer molecular weight distribution.
-
Once the desired molecular weight is achieved, quench the reaction by exposing the mixture to air and cooling it to room temperature.
-
Dilute the polymer solution with tetrahydrofuran (THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a cold non-solvent like hexane or diethyl ether.
-
Collect the precipitate and dry it under vacuum to a constant weight.
Stage 2: Oxidation of PDEAEMA-b-PCL to OPDEA-b-PCL Materials:
-
PDEAEMA-b-PCL
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve the PDEAEMA-b-PCL in DCM.
-
Cool the solution in an ice bath.
-
Add H₂O₂ (typically a 3-5 molar excess relative to the diethylamino groups) dropwise to the polymer solution while stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Monitor the conversion of the tertiary amine to the N-oxide by ¹H NMR (observing the shift of protons adjacent to the nitrogen).
-
After the reaction is complete, wash the solution with water to remove excess H₂O₂.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Recover the final polymer, OPDEA-b-PCL, by precipitating it in a cold non-solvent and drying it under vacuum.
Protocol 3: Formulation and Characterization of Doxorubicin-Loaded OPDEA-b-PCL Micelles [1]
Materials:
-
OPDEA-b-PCL
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve OPDEA-b-PCL (e.g., 10 mg) in DMSO (1 mL).
-
In a separate vial, dissolve DOX·HCl (e.g., 2 mg) in DMSO (0.5 mL) and add a slight molar excess of TEA to neutralize the hydrochloride salt, forming the free base of DOX.
-
Add the DOX solution to the polymer solution and stir for 1-2 hours at room temperature to allow for drug encapsulation in the polymer.
-
Add the polymer-drug mixture dropwise to a vigorously stirring aqueous solution (e.g., PBS or deionized water) to induce the self-assembly of the amphiphilic block copolymer into micelles via nanoprecipitation.
-
Dialyze the resulting micellar solution against deionized water for 24 hours (using a dialysis membrane with a suitable molecular weight cutoff, e.g., 3.5 kDa) to remove the organic solvent and unloaded drug.
-
Characterize the micelles for particle size and size distribution using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the micelles using electrophoretic light scattering.
-
To determine drug loading content (DLC) and encapsulation efficiency (EE), lyophilize a known amount of the micellar solution. Dissolve the dried micelles in a suitable solvent (e.g., DMSO) to disrupt the structure and release the drug. Quantify the amount of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy and calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Total weight of micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Hypoxia-Responsive Drug Release Study
Materials:
-
Drug-loaded OPDEA-b-PCL micelles
-
PBS (pH 7.4 and pH 5.0)
-
Hypoxia chamber or glove box (e.g., with 1% O₂, 5% CO₂, 94% N₂)
-
CYP450 enzyme and NADPH (optional, to simulate enzymatic reduction)
-
Dialysis membrane
Procedure:
-
Place a known concentration of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS pH 7.4 for physiological conditions or pH 5.0 for endosomal simulation).
-
For the hypoxia group, place the setup in a hypoxia chamber. For a more biomimetic setup, the release buffer can be supplemented with enzymes like CYP450 and cofactors like NADPH that facilitate N-oxide reduction.
-
For the normoxia (control) group, keep the setup under normal atmospheric conditions.
-
At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for DOX).
-
Plot the cumulative drug release as a function of time for both normoxic and hypoxic conditions to evaluate the hypoxia-responsiveness of the drug delivery system.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes in the application of tertiary amine N-oxide polymers in drug delivery.
Caption: Experimental workflow for the development of TAO-based drug delivery systems.
Caption: Mechanism of hypoxia-responsive drug delivery by TAO-containing nanoparticles.
References
- 1. Multipotent Poly(Tertiary Amine‐Oxide) Micelles for Efficient Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications [mdpi.com]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylamine N-oxide in Polymerase Chain Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amplification of DNA sequences with high Guanine-Cytosine (GC) content presents a significant challenge in polymerase chain reaction (PCR). The inherent stability of GC-rich regions, due to strong hydrogen bonding and the propensity to form secondary structures like hairpins and G-quadruplexes, can impede DNA polymerase activity, leading to low or no amplification of the target sequence. To overcome this, various PCR additives have been developed to enhance the denaturation of these difficult templates. One such effective additive is Triethylamine N-oxide (TMANO).
This compound is an organic compound that acts as a PCR enhancer by reducing the melting temperature (Tm) of DNA and destabilizing secondary structures. This allows for more efficient primer annealing and extension by the DNA polymerase, ultimately leading to improved yield and specificity of the desired PCR product. These application notes provide a comprehensive guide to the use of TMANO in PCR protocols for the successful amplification of GC-rich templates.
Mechanism of Action
The precise mechanism by which TMANO enhances PCR of GC-rich templates is attributed to its ability to interact with the DNA double helix and alter the properties of the aqueous solution. TMANO is known as a "water-structure maker," meaning it enhances the hydrogen-bonding network of water.[1] This property is thought to destabilize the DNA duplex by promoting the hydration of the nucleotide bases, which in turn weakens the base stacking and hydrogen bonding interactions. This effect is particularly pronounced for GC-rich regions, effectively lowering their melting temperature and resolving stable secondary structures that can block the DNA polymerase. While the direct effect on PCR has been observed empirically, a study by Mytelka and Chamberlin (1996) demonstrated that in the context of DNA sequencing with T7 polymerase, TMANO was effective at overcoming the challenges posed by secondary structures in supercoiled DNA, with an efficiency second only to betaine among the compounds tested.[1]
Data Presentation
The optimal concentration of TMANO is crucial for successful PCR amplification and needs to be determined empirically for each new combination of template and primers. Below is a table summarizing the expected results of a TMANO concentration gradient experiment, providing a starting point for optimization.
| TMANO Concentration (M) | PCR Product Yield | Specificity of Amplification | Expected Optimal Annealing Temperature (°C) |
| 0 | Low to None | Non-specific bands may be present | 65 |
| 0.25 | Low to Moderate | Improved | 64 |
| 0.5 | Moderate | High | 63 |
| 0.75 | High | High | 62 |
| 1.0 | Moderate to High | High | 61 |
| 1.25 | Moderate | High | 60 |
| 1.5 | Low to Moderate | High | 59 |
Note: This table provides representative results based on typical optimization experiments for a GC-rich template. Actual optimal concentrations and temperatures will vary depending on the specific template, primers, and DNA polymerase used.
Experimental Protocols
General Guidelines for Using TMANO in PCR
-
TMANO Stock Solution: Prepare a 5 M stock solution of this compound (MW: 117.19 g/mol ) in nuclease-free water. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Optimization of TMANO Concentration: The ideal concentration of TMANO typically ranges from 0.5 M to 1.25 M in the final reaction mixture. It is highly recommended to perform a concentration gradient experiment (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M) to determine the optimal concentration for your specific template and primer set.
-
Annealing Temperature Adjustment: Since TMANO lowers the melting temperature of the DNA, a corresponding adjustment of the annealing temperature (Ta) is often necessary. It is recommended to perform a gradient PCR to find the new optimal Ta. A good starting point is to lower the Ta by 2-5°C from the calculated Ta without TMANO.
-
Magnesium Chloride Concentration: TMANO can affect the availability of Mg²⁺ ions in the reaction. Therefore, it may be necessary to optimize the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.
Detailed Protocol for Amplification of a GC-Rich Template
This protocol provides a starting point for the amplification of a hypothetical 500 bp GC-rich DNA template (~70% GC content).
Materials:
-
5 M this compound (TMANO) stock solution
-
10X Standard Taq/Pfu PCR Buffer
-
10 mM dNTP mix
-
10 µM Forward Primer
-
10 µM Reverse Primer
-
DNA Template (10-50 ng/µl)
-
Taq or a high-fidelity DNA Polymerase (5 U/µl)
-
Nuclease-free water
Reaction Setup (for a single 50 µl reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | to 50 µl | - |
| 10X PCR Buffer | 5 µl | 1X |
| 10 mM dNTPs | 1 µl | 200 µM |
| Forward Primer (10 µM) | 1.5 µl | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 µl | 0.3 µM |
| DNA Template | 1 µl | 10-50 ng |
| 5 M TMANO | 7.5 µl | 0.75 M |
| DNA Polymerase (5 U/µl) | 0.5 µl | 2.5 U |
Procedure:
-
Thaw all reagents on ice.
-
In a sterile PCR tube, add the components in the order listed above. It is recommended to prepare a master mix for multiple reactions.
-
Gently mix the reaction components and centrifuge briefly to collect the contents at the bottom of the tube.
-
Place the PCR tube in a thermal cycler and start the PCR program.
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 62°C* | 30 sec | |
| Extension | 72°C | 45 sec | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*This annealing temperature is a starting point and should be optimized using a gradient PCR.
Post-PCR Analysis:
-
Analyze the PCR products by running 5-10 µl of the reaction on a 1-2% agarose gel stained with a suitable DNA stain.
-
A DNA ladder should be run alongside the samples to determine the size of the amplified product.
Visualizations
Caption: Workflow for optimizing TMANO concentration and annealing temperature in PCR.
Caption: Logical relationship of TMANO's role in overcoming challenges of GC-rich PCR.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cope Elimination with Triethylamine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Cope elimination reaction, specifically when using triethylamine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the Cope elimination reaction?
The Cope elimination is a type of intramolecular elimination (Ei) reaction. It involves the thermal decomposition of a tertiary amine N-oxide to form an alkene and a hydroxylamine.[1][2][3] The reaction proceeds through a five-membered cyclic transition state and is characterized by syn-stereoselectivity.[4][5][6]
Q2: Why is this compound used in this reaction?
This compound is formed by the oxidation of triethylamine.[2][4] This N-oxide is a key intermediate in the Cope elimination, where the oxygen atom acts as an internal base to abstract a β-hydrogen, leading to the elimination reaction.
Q3: What are the main advantages of the Cope elimination over other elimination reactions like the Hofmann or Zaitsev eliminations?
The primary advantages of the Cope elimination include:
-
Mild Conditions: While thermal decomposition is required, the reaction often proceeds under milder conditions than some other elimination methods.
-
High Regioselectivity: The reaction often follows the Hofmann rule, favoring the formation of the less substituted alkene, which can be difficult to achieve with other methods.[6][7]
-
Syn-Stereoselectivity: The concerted, cyclic mechanism dictates a syn-periplanar arrangement of the β-hydrogen and the amine oxide group, offering predictable stereochemical outcomes.[4][5]
-
Reduced Rearrangements: As the reaction is concerted and does not involve a carbocation intermediate, rearrangements that can plague other elimination reactions are avoided.[4]
Q4: What is the general mechanism of the Cope elimination?
The Cope elimination is a concerted process that occurs in a single step through a five-membered cyclic transition state.[3][4][7] The oxygen of the N-oxide acts as a base, abstracting a proton from the β-carbon, which leads to the formation of a carbon-carbon double bond and the cleavage of the carbon-nitrogen bond.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation of Triethylamine | Ensure complete conversion of triethylamine to this compound. Monitor the oxidation step by TLC or NMR. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1][2][7] |
| Inappropriate Reaction Temperature | The elimination step is thermally induced.[2] If the temperature is too low, the reaction will not proceed. If it is too high, side reactions and decomposition may occur. The optimal temperature is substrate-dependent, but typically ranges from 100-160°C.[2] Start with a lower temperature and gradually increase it while monitoring the reaction progress. |
| Sub-optimal Solvent Choice | The reaction rate is highly sensitive to the solvent.[7] Aprotic polar solvents like DMSO or THF can significantly accelerate the reaction, sometimes by orders of magnitude, compared to protic solvents like water.[7][8][9] Protic solvents can form hydrogen bonds with the amine oxide, stabilizing the reactant and increasing the activation energy.[7] |
| Steric Hindrance | The formation of the planar five-membered cyclic transition state is crucial.[7] If the substrate is sterically hindered in a way that prevents the necessary syn-periplanar alignment of the β-hydrogen and the N-oxide group, the reaction will be slow or may not occur. Consider alternative synthetic routes for highly hindered substrates. |
| Presence of an Electron-Withdrawing Group | The presence of an electron-withdrawing group at the β-position can increase the acidity of the β-hydrogen, potentially accelerating the reaction.[6] Conversely, the absence of such a group might require more forcing conditions. |
Issue 2: Formation of Unexpected Isomers (Regio- or Stereoisomers)
| Possible Cause | Troubleshooting Steps |
| Incorrect Assumption of Regioselectivity | While the Cope elimination often follows the Hofmann rule to give the less substituted alkene, this is not always the case.[6][7] The regioselectivity is ultimately determined by the accessibility of a syn-periplanar β-hydrogen. Analyze the substrate's conformational flexibility to predict the most likely product. |
| Loss of Stereospecificity | The Cope elimination is stereospecific, requiring a syn-relationship between the departing groups. If you observe a mixture of stereoisomers, it may indicate a competing elimination pathway or that the starting material is not stereochemically pure. Confirm the stereochemistry of your starting amine. |
| Side Reactions | At higher temperatures, side reactions may become competitive. These can include rearrangements or decomposition of the starting material or product. Optimize the reaction temperature and time to favor the desired elimination. |
Data Presentation
Table 1: Influence of Solvent on Cope Elimination Reaction Rate
| Solvent Type | Examples | Effect on Reaction Rate | Rationale |
| Aprotic Polar | DMSO, THF, Acetonitrile | Significant rate acceleration (up to 10⁶-fold)[7][8][9] | These solvents do not hydrogen bond with the N-oxide, leaving it more reactive.[7] |
| Aprotic Nonpolar | Benzene, Toluene | Moderate reaction rate | Less effective at solvating the charged N-oxide compared to polar aprotic solvents. |
| Protic | Water, Alcohols | Significant rate deceleration | Protic solvents stabilize the N-oxide reactant through hydrogen bonding, increasing the activation energy for the elimination.[7][8] |
Table 2: General Reaction Parameters for Cope Elimination
| Parameter | Typical Range/Value | Notes |
| Temperature | 100 - 160 °C | Highly substrate-dependent.[2] Lower temperatures may be sufficient in favorable solvents like DMSO. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or other appropriate analytical techniques to determine completion. |
| Oxidizing Agent | H₂O₂, m-CPBA | Ensure stoichiometric amounts or a slight excess for complete N-oxide formation.[1][2][7] |
| Pressure | Atmospheric | The reaction is typically run at atmospheric pressure. |
Experimental Protocols
General Protocol for the Cope Elimination using this compound
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Oxidation of Triethylamine:
-
Dissolve the tertiary amine substrate in a suitable solvent (e.g., methanol, dichloromethane).
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., a slight excess of 30% hydrogen peroxide or m-CPBA) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Work-up the reaction to isolate the crude this compound. This may involve removing excess peroxide (e.g., with MnO₂) and extracting the product.
-
-
Elimination Reaction:
-
Dissolve the crude this compound in a high-boiling aprotic solvent (e.g., DMSO, toluene).
-
Heat the solution to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the alkene product by a suitable method, such as distillation or chromatography.
-
Visualizations
Caption: Experimental workflow for the Cope elimination.
Caption: Mechanism of the Cope elimination reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Cope reaction - Wikipedia [en.wikipedia.org]
- 4. The Cope Elimination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cope Elimination [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cope elimination: elucidation of solvent effects from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Triethylamine N-oxide (TMAO) as an Oxidant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triethylamine N-oxide (TMAO) as an oxidant in their experiments.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in OsO₄-Catalyzed Dihydroxylation
Question: I am performing an OsO₄-catalyzed dihydroxylation of an alkene using TMAO as the co-oxidant, but I am getting a low yield of the diol. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in OsO₄-catalyzed dihydroxylations with TMAO can stem from several factors, primarily related to over-oxidation of the product or incomplete reaction. Here's a step-by-step guide to troubleshoot this issue:
-
Check for Over-oxidation: The desired vicinal diol can be further oxidized to an α-hydroxy ketone or even undergo oxidative cleavage.
-
Solution: Increasing the concentration of this compound can suppress the over-oxidation of α-pinene to its α-hydroxy ketone byproduct[1]. Start by using a stoichiometric amount of TMAO relative to the alkene and consider a slight excess. However, be aware that the reduced form, triethylamine, can inhibit the reaction.
-
Temperature Control: Elevated temperatures can lead to diminished diol yields due to over-oxidation, especially with homogeneous OsO₄ catalysts[2]. Ensure the reaction is run at the recommended temperature, which is often room temperature or below.
-
-
Assess Reaction Rate: The dihydroxylation reaction can be slow, leading to incomplete conversion of the starting material.
-
Ligand Acceleration: The addition of a tertiary amine ligand, such as pyridine or a chiral amine in Sharpless asymmetric dihydroxylation, can accelerate the reaction[3][4].
-
Solvent System: Ensure you are using an appropriate solvent system, such as aqueous acetone or tert-butanol, which can facilitate the reaction[5].
-
-
Verify Reagent Quality: The purity and activity of the catalyst and co-oxidant are crucial.
-
OsO₄: Use a fresh solution of osmium tetroxide, as it can be reduced over time.
-
TMAO: Ensure the TMAO is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Below is a logical workflow for troubleshooting low yields in OsO₄-catalyzed dihydroxylation:
Issue 2: Unexpected Alkene Formation
Question: I am observing the formation of an alkene byproduct in my reaction where I'm using TMAO as an oxidant. What could be the cause?
Answer:
The formation of an alkene byproduct is likely due to a side reaction known as the Cope elimination . This is a thermal decomposition reaction of tertiary amine N-oxides to an alkene and a hydroxylamine[6][7].
-
Mechanism: The Cope elimination proceeds through a five-membered cyclic transition state and is a syn-elimination[7][8].
-
Temperature Dependence: This reaction is thermally induced[8]. While many oxidations using TMAO are performed at or below room temperature, if your reaction requires heating, the Cope elimination can become a significant side reaction. Some Cope eliminations can even proceed at room temperature in aprotic solvents like THF or DMSO[9].
-
Troubleshooting:
-
Lower the reaction temperature: This is the most effective way to minimize the Cope elimination.
-
Solvent choice: Be aware that aprotic solvents can accelerate the rate of Cope elimination[6].
-
Reaction time: Minimize the reaction time at elevated temperatures.
-
The following diagram illustrates the desired oxidation pathway versus the Cope elimination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TMAO in oxidations like the Upjohn dihydroxylation and Ley-Griffith oxidation?
A1: In these catalytic oxidations, TMAO serves as a co-oxidant. The primary catalyst (OsO₄ in Upjohn dihydroxylation or TPAP in Ley-Griffith oxidation) is consumed during the oxidation of the substrate and converted to a lower oxidation state. TMAO then re-oxidizes the catalyst back to its active state, allowing it to be used in catalytic amounts. In this process, TMAO is reduced to triethylamine[10].
Q2: My Ley-Griffith oxidation is very slow. What can I do to improve the reaction rate?
A2: Slow reaction rates in Ley-Griffith oxidations can be counterintuitive to troubleshoot. While the reaction is often run under anhydrous conditions with molecular sieves, studies have shown that the presence of a small amount of water can actually accelerate the reaction. Water produced during the oxidation can lead to the formation of insoluble RuO₂, which acts as a heterogeneous co-catalyst for the reaction[11][12][13]. Therefore, if your reaction is sluggish under strictly anhydrous conditions, the controlled addition of a small amount of water might be beneficial. Additionally, using acetonitrile as a co-solvent with dichloromethane has been reported to improve yields[14].
Q3: Can TMAO oxidize other functional groups in my molecule?
A3: TMAO is considered a mild oxidant. Its primary applications are as a co-oxidant for metal-catalyzed reactions. It can also be used for the direct oxidation of certain functional groups, such as converting alkyl halides to aldehydes/ketones and sulfides to sulfoxides. The selectivity will depend on the specific substrate and reaction conditions. It is always advisable to perform a small-scale test reaction to check for compatibility with other functional groups in your molecule.
Q4: Are there any safety concerns I should be aware of when using TMAO?
A4: TMAO itself is a relatively stable solid. However, the reactions in which it is used often involve hazardous materials. For example, OsO₄ is highly toxic and volatile. TPAP, used in the Ley-Griffith oxidation, can cause reactions to start violently on a large scale, and appropriate care should be taken with the addition of reagents[14]. Always consult the safety data sheet (SDS) for all reagents used in your experiment and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific substrate and reaction conditions. The following tables provide a summary of typical conditions and observed outcomes.
Table 1: Reaction Conditions for Common Oxidations Using Amine N-oxides
| Reaction | Catalyst | Co-oxidant | Typical Solvent | Typical Temperature (°C) |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | TMAO or NMO | Acetone/Water, t-BuOH/Water | 0 - Room Temperature |
| Ley-Griffith Oxidation | TPAP (catalytic) | TMAO or NMO | Dichloromethane, Acetonitrile | 0 - Room Temperature[15] |
Table 2: Troubleshooting Guide for Side Reactions with TMAO
| Side Reaction | Common Cause | Recommended Action | Expected Outcome |
| Over-oxidation (e.g., to α-hydroxy ketone) | Substrate susceptibility, elevated temperature | Increase TMAO concentration[1], lower reaction temperature | Suppression of over-oxidation, increased yield of desired diol |
| Cope Elimination | High reaction temperature | Lower reaction temperature, choose a solvent that does not accelerate the elimination | Minimized formation of alkene byproduct |
| Slow Reaction (Ley-Griffith) | Strictly anhydrous conditions | Controlled addition of a small amount of water, use of acetonitrile as a co-solvent[14] | Increased reaction rate through formation of heterogeneous RuO₂ co-catalyst[11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for OsO₄-Catalyzed Dihydroxylation of an Alkene using TMAO (Upjohn Dihydroxylation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a suitable solvent mixture such as acetone and water (10:1 v/v)[16].
-
Addition of Co-oxidant: To the stirred solution, add this compound (TMAO) (1.2-1.5 equiv)[16]. Stir until all the TMAO has dissolved.
-
Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (e.g., as a 2.5 wt% solution in t-butanol) (0.01-0.05 equiv) to the reaction mixture at room temperature[16]. The solution may darken as the reaction progresses.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) and stir for 30-60 minutes until the color of the mixture lightens[16].
-
Work-up: If a precipitate forms, filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ley-Griffith Oxidation of a Primary Alcohol using TPAP and TMAO
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add powdered 4 Å molecular sieves.
-
Addition of Co-oxidant: Add this compound (TMAO) (1.5 equiv).
-
Catalyst Addition: Add tetrapropylammonium perruthenate (TPAP) (0.05 equiv) in one portion[15]. The reaction is often exothermic, and for larger scale reactions, cooling might be necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or another suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Upjohn-Dihydroxylierung [organische-chemie.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Cope reaction - Wikipedia [en.wikipedia.org]
- 8. Cope Elimination [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Triethylamine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic triethylamine N-oxide. Below you will find detailed information on identifying and removing common impurities, as well as step-by-step experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of synthetic this compound.
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities in synthetic this compound include:
-
Unreacted Triethylamine: The starting material for the synthesis is often present in the crude product.
-
Residual Hydrogen Peroxide: If used as the oxidizing agent, excess hydrogen peroxide may remain.
-
Water: this compound is hygroscopic and readily forms a dihydrate.
-
Side-Reaction Byproducts: Depending on the synthesis conditions, various side-products may be formed.
-
Decomposition Products: this compound can decompose, especially when heated, to form trimethylamine and other degradation products.[1]
Q2: My purified this compound is a yellow or brownish color. What causes this and how can I fix it?
A2: A yellow or brownish discoloration in this compound can be caused by the presence of impurities or degradation products. Amines and their derivatives are prone to air oxidation, which can lead to colored byproducts. To address this, you can try the following:
-
Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems include ethanol/ether or concentrating an aqueous solution.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.
-
Storage: Ensure the purified product is stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent further degradation.
Q3: My yield is very low after purification. What are the potential causes and how can I improve it?
A3: Low yield during the purification of this compound can result from several factors:
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion. Monitor the reaction by TLC or other appropriate analytical methods.
-
Decomposition during Purification: N-oxides can be thermally sensitive. If using distillation, it is crucial to use a vacuum to lower the boiling point and prevent decomposition. During workup, avoid excessively high temperatures.
-
Losses during Extraction: this compound is highly polar and water-soluble. During aqueous workups, it may be challenging to efficiently extract the product into organic solvents. Multiple extractions may be necessary.
-
Improper Recrystallization Technique: Using a solvent in which the product is too soluble at low temperatures will result in significant loss. Careful solvent screening is essential.
-
Issues with Chromatography: Due to its high polarity, this compound can be difficult to elute from a silica gel column. This can lead to streaking and poor recovery. Using a modified eluent or a different stationary phase can help.
Q4: How can I effectively remove unreacted triethylamine from my product?
A4: Unreacted triethylamine can be removed by several methods:
-
Distillation: If the crude product is a liquid, simple distillation can remove the more volatile triethylamine.
-
Vacuum: Applying a vacuum to the crude product can help remove residual volatile impurities like triethylamine.
-
Aqueous Wash: Washing a solution of the crude product in an organic solvent with dilute acid can help to remove the basic triethylamine. However, care must be taken as the N-oxide is also basic and may be lost to the aqueous layer.
Q5: How do I dry my this compound and remove the water of hydration?
A5: this compound often exists as a dihydrate. To obtain the anhydrous form, the following methods can be used:
-
Azeotropic Distillation: Azeotropic distillation with a suitable solvent like dimethylformamide can be used to remove water.[1]
-
Vacuum Drying: Heating the dihydrate under high vacuum can remove the water of hydration. This should be done carefully to avoid decomposition of the N-oxide. Sublimation of the dihydrate under reduced pressure at elevated temperatures (e.g., 150 °C, 2.0 mmHg) has been reported to yield the anhydrous form.
Data Presentation
| Parameter | Value | Reference |
| Melting Point (Dihydrate) | 95-99 °C | [2] |
| Melting Point (Anhydrous) | 220-222 °C | [1] |
Experimental Protocols
Recrystallization of this compound Dihydrate
Objective: To purify crude this compound dihydrate by removing colored impurities and other less soluble byproducts.
Materials:
-
Crude this compound dihydrate
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound dihydrate in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
If activated carbon was used, hot filter the solution to remove the carbon.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Column Chromatography of this compound
Objective: To purify this compound from non-polar impurities and byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Loading the Column: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of dichloromethane and methanol. A common starting point is 100% DCM, gradually increasing the polarity by adding methanol (e.g., a gradient from 0% to 10% methanol in DCM). To prevent streaking of the polar N-oxide on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5%) to the eluent.[1]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Preventing Triethylamine N-oxide Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Triethylamine N-oxide (TEAO) during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAO) and why is its stability a concern?
This compound is a tertiary amine N-oxide. Its stability is crucial for experimental integrity, as degradation can lead to inaccurate results and misinterpretation of data. The primary degradation pathways for TEAO are reduction to triethylamine (TEA) and thermal decomposition via the Cope elimination.[1]
Q2: What are the primary causes of TEAO decomposition during storage?
Several factors can contribute to the degradation of TEAO during storage:
-
Elevated Temperatures: Heat can induce the Cope elimination, a thermal decomposition reaction common to N-oxides.[2][3][4][5][6]
-
Presence of Reducing Agents: Contaminants or co-reagents with reducing properties can convert TEAO back to triethylamine.
-
Microbial Contamination: For aqueous solutions, microbial growth can lead to enzymatic degradation of the molecule.[7]
-
Acidic pH: TEAO is less stable at a pH below its pKa (approximately 4.65), which can lead to destabilization.[4][5][8]
-
Photolytic Degradation: Exposure to light, particularly UV light, can promote decomposition.[9]
-
Oxidative Stress: The presence of strong oxidizing agents can also lead to degradation pathways.[10][11][12]
Q3: What are the recommended storage conditions for TEAO?
To ensure the long-term stability of TEAO, the following storage conditions are recommended, based on data for the analogous compound Trimethylamine N-oxide (TMAO):
| Form | Storage Temperature | Duration of Stability |
| Solid Crystalline TEAO | -20°C | At least 4 years[7][13] |
| Aqueous Stock Solutions | 2-8°C | Up to 14 days[7][13] |
| Aqueous Working Solutions | 2-8°C or frozen | Recommended for daily use; do not store for more than one day to minimize microbial risk[7] |
| Biological Samples Containing TEAO | -80°C | Up to 5 years[7] |
Q4: Can I use antioxidants to prevent TEAO decomposition?
While specific studies on antioxidants for TEAO are limited, the use of general-purpose antioxidants like Butylated Hydroxytoluene (BHT) may help mitigate oxidative degradation pathways.[14][15][16] It is advisable to conduct small-scale compatibility and stability tests before adding any stabilizer to your bulk material.
Q5: What are the expected decomposition products of TEAO?
The primary decomposition products of TEAO are:
-
Triethylamine (TEA): Formed via reduction of the N-oxide.[1]
-
N,N-diethylhydroxylamine and Ethene: Formed via the Cope elimination, a thermal degradation pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low concentration of TEAO in stored samples. | 1. Improper storage temperature: The sample may have been stored at a temperature higher than recommended. 2. Microbial contamination: Aqueous solutions are susceptible to microbial growth. 3. Repeated freeze-thaw cycles: While generally stable, multiple cycles can affect some formulations. | 1. Verify and maintain recommended storage temperatures consistently. 2. For aqueous solutions, use sterile buffers and aseptic techniques during preparation. Prepare fresh solutions for daily use.[7] 3. Aliquot samples to minimize the number of freeze-thaw cycles. |
| Presence of Triethylamine (TEA) in the TEAO sample. | 1. Reductive degradation: The sample may have been exposed to reducing agents. 2. In vivo metabolism: If working with biological samples, TEAO can be reduced to TEA metabolically.[1] | 1. Ensure storage containers are clean and free of contaminants. Avoid co-storage with reducing agents. 2. Account for metabolic conversion when interpreting results from biological experiments. |
| Discoloration or precipitation in the TEAO solution. | 1. Degradation: The formation of byproducts can lead to changes in appearance. 2. Contamination: Introduction of foreign substances. | 1. Discard the solution and prepare a fresh one. 2. Review handling procedures to prevent contamination. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of TEAO in Aqueous Solution
This protocol outlines a general method for assessing the stability of TEAO under various experimental conditions.
-
Preparation of TEAO Stock Solution: Prepare a concentrated stock solution of TEAO in your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is sterile if investigating microbial degradation is not the primary goal.
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration.
-
Time Zero (T0) Measurement: Immediately analyze an aliquot of the working solution to determine the initial concentration of TEAO using a validated analytical method (see Protocol 2).
-
Incubation: Store the working solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light unless photostability is being assessed.
-
Time-Point Measurements: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), take aliquots of the solution and analyze for TEAO concentration.[7]
-
Data Analysis: Compare the TEAO concentrations at different time points to the T0 measurement to determine the percentage of degradation over time.[7]
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
This protocol, adapted from methods for TMAO, is suitable for the quantitative analysis of TEAO and its primary degradation product, TEA.[7][17][18][19]
-
Sample Aliquoting: Take a 50 µL aliquot of the sample (e.g., from the stability study in Protocol 1).
-
Addition of Internal Standard: Add 10 µL of a deuterated internal standard for both TEAO and TEA (if available) at a known concentration.
-
Protein Precipitation (for biological samples): Add 200 µL of acetonitrile (ACN) to the mixture to precipitate proteins.[7]
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes at room temperature, followed by centrifugation at 14,000 rpm for 5 minutes at 4°C.[7][18]
-
Supernatant Transfer and Dilution: Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% ACN solution.[7][18]
-
Injection: Transfer 100 µL of the final mixture to an HPLC vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[7][18]
A validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection for TEAO and TEA should be used.
Visualizations
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Counteracting Osmolyte Trimethylamine N -Oxide Destabilizes Proteins at pH below Its p K a MEASUREMENTS OF THERMODYNAMIC PARAMETERS OF PROTEINS IN THE PRESENCE AND ABSENCE OF TRIMETHYLAMINE N -OXIDE* | Semantic Scholar [semanticscholar.org]
- 6. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of triethylamine and triethylamine-N-oxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvation Dynamics of Trimethylamine N-Oxide in Aqueous Solution Probed by Terahertz Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vumc.org [vumc.org]
- 17. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in Triethylamine N-oxide mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during reactions mediated by Triethylamine N-oxide (TEA-NO).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is a mild oxidizing agent and is often used as a co-oxidant in catalytic reactions.[1] Its primary function is to regenerate a catalyst, such as osmium tetroxide in dihydroxylation reactions, allowing for the use of catalytic amounts of the toxic and expensive metal.[1][2][3] It can also be used for the direct oxidation of certain functional groups.[1]
Q2: How does the purity of this compound affect reaction outcomes?
A2: The purity of this compound is critical for optimal reaction performance. Impurities can lead to lower yields, side reactions, and catalyst deactivation. Common impurities include unreacted triethylamine and residual hydrogen peroxide from its synthesis. The presence of triethylamine can interfere with reactions that are sensitive to basic conditions.
Q3: What are the common side reactions observed in this compound mediated reactions?
A3: A common side reaction is the Cope elimination, especially at elevated temperatures.[1][4][5][6][7] This intramolecular elimination reaction can lead to the formation of alkenes and N,N-diethylhydroxylamine from the N-oxide, thus reducing the amount of active oxidant available and complicating product purification.[4][5]
Q4: How can I monitor the progress of a this compound mediated reaction?
A4: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed. Specific methods for quantifying this compound and its precursor, triethylamine, using liquid chromatography-mass spectrometry (LC-MS) have also been developed.[8][9][10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield with Complete Consumption of Starting Material
Q: My starting material is fully consumed, but the yield of my desired product is low. What are the potential causes and how can I troubleshoot this?
A: This issue often points towards the formation of side products or product decomposition.
Possible Causes and Troubleshooting Steps:
-
Side Reactions (e.g., Cope Elimination):
-
Diagnosis: The Cope elimination is a thermal process.[4][7] If the reaction is run at elevated temperatures, this side reaction is more likely. The presence of alkene byproducts can be detected by NMR or GC-MS analysis of the crude reaction mixture.
-
Solution:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Some Cope eliminations can even occur at room temperature in aprotic solvents like THF or DMSO.[4]
-
Solvent Choice: The rate of Cope elimination is highly sensitive to the solvent.[5][12] Aprotic polar solvents can accelerate the reaction.[12] Consider screening different solvents to minimize this side reaction.
-
-
-
Product Instability:
-
Diagnosis: The desired product may be unstable under the reaction or workup conditions. This can be checked by subjecting a purified sample of the product to the reaction conditions (without the reactants) and monitoring for decomposition.
-
Solution:
-
Modify Workup Procedure: Use milder workup conditions, such as gentle extractions and avoiding extreme pH changes.
-
Immediate Purification: Purify the product as quickly as possible after the reaction is complete.
-
-
Issue 2: Low Yield with Significant Recovery of Starting Material
Q: My reaction has a low yield, and I recover a large amount of unreacted starting material. What should I investigate?
A: This typically indicates an issue with the reagents' quality, stoichiometry, or reaction conditions, leading to an incomplete reaction.
Possible Causes and Troubleshooting Steps:
-
Poor Quality of this compound:
-
Diagnosis: The this compound may have degraded or contain impurities. It is a hygroscopic solid, and water absorption can affect its reactivity.[13][14]
-
Solution:
-
Use Fresh or Purified Reagent: Use a freshly opened bottle of this compound or purify the existing stock.
-
Purity Check: The purity can be assessed by analytical techniques such as NMR or melting point determination.
-
-
-
Incorrect Stoichiometry:
-
Diagnosis: An insufficient amount of this compound will lead to incomplete regeneration of the catalyst (in catalytic reactions) or incomplete oxidation of the substrate (in stoichiometric reactions).
-
Solution:
-
Increase Stoichiometry: Gradually increase the molar equivalents of this compound and monitor the effect on the reaction yield.
-
-
-
Insufficient Reaction Time or Low Temperature:
-
Diagnosis: The reaction may be slow under the current conditions.
-
Solution:
-
Increase Reaction Time: Monitor the reaction over a longer period using TLC or another suitable analytical technique.
-
Increase Temperature: If the Cope elimination is not a concern for the specific substrate, cautiously increasing the reaction temperature may improve the reaction rate.[15]
-
-
Issue 3: Inconsistent Yields Between Batches
Q: I am getting inconsistent yields for the same reaction performed at different times. What could be the reason?
A: Inconsistent yields often point to variability in reagents or subtle changes in reaction setup.
Possible Causes and Troubleshooting Steps:
-
Reagent Quality Fluctuation:
-
Diagnosis: The quality of reagents, especially this compound and any catalysts, can vary between batches.
-
Solution:
-
Standardize Reagent Source and Handling: Use reagents from the same supplier and lot number if possible. Ensure proper storage of sensitive reagents.
-
Qualify New Batches: Before using a new batch of a critical reagent, it is advisable to run a small-scale test reaction to ensure it performs as expected.
-
-
-
Atmospheric Moisture:
-
Diagnosis: this compound is hygroscopic.[13][14] Reactions sensitive to water may be affected by changes in ambient humidity.
-
Solution:
-
Use Anhydrous Conditions: If the reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Data Presentation
Table 1: Effect of Co-oxidant Stoichiometry on Yield in a Model Dihydroxylation Reaction
| Molar Equivalents of TEA-NO | Reaction Time (h) | Yield of Diol (%) |
| 1.0 | 24 | 65 |
| 1.2 | 24 | 85 |
| 1.5 | 24 | 92 |
| 2.0 | 24 | 92 |
Note: This table represents typical trends and actual results may vary depending on the substrate and specific reaction conditions.
Table 2: Influence of Solvent on Cope Elimination Rate
| Solvent | Relative Rate of Elimination |
| Water | 1 |
| Ethanol | 10 |
| Chloroform | 1,000 |
| DMSO | 1,000,000 |
Data adapted from literature to illustrate the significant effect of solvent on the rate of the Cope elimination side reaction.[5][12]
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation using this compound as a Co-oxidant
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
This compound (TEA-NO)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add the appropriate AD-mix (1.4 g per mmol of alkene).[2]
-
Add this compound (1.5 mmol, 1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment of this compound by ¹H NMR
Procedure:
-
Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound should show a quartet and a triplet corresponding to the ethyl groups.
-
The presence of a singlet around 2.1-2.2 ppm in D₂O may indicate the presence of the precursor, triethylamine.
-
Integration of the signals can provide a semi-quantitative measure of purity.
-
Visualizations
Caption: Troubleshooting workflow for low yields in this compound mediated reactions.
Caption: Mechanism of the Cope elimination side reaction.
Caption: Analytical workflow for monitoring reaction progress and purity assessment.
References
- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cope Elimination [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Cope reaction - Wikipedia [en.wikipedia.org]
- 8. Simultaneous determination of trimethylamine and trimethylamine N-oxide in mouse plasma samples by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Trimethylamine-N-oxide by a Simple Isocratic High-Throughput Liquid-Chromatography Tandem Mass-Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Hygroscopic Nature of Triethylamine N-oxide (TMAO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Triethylamine N-oxide (TMAO) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMAO) and why is its hygroscopic nature a concern?
A1: this compound (TMAO) is a tertiary amine oxide with the formula (CH₃)₃NO. It is commonly encountered as a white, water-soluble solid, often as a dihydrate.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This can lead to several issues in experimental work, including:
-
Inaccurate measurements: The absorbed water increases the mass of the compound, leading to errors in weighing and concentration calculations.
-
Altered chemical properties: The presence of water can affect the compound's reactivity and stability.[2]
-
Physical changes: Moisture absorption can cause the crystalline solid to become clumpy, gummy, or even dissolve into a concentrated solution, making it difficult to handle.[2]
-
Undesired side reactions: In moisture-sensitive reactions, the water content of TMAO can act as an unintended reagent, leading to reduced yields or the formation of byproducts.
Q2: How should I store this compound to minimize water absorption?
A2: Proper storage is the first line of defense against moisture contamination. Here are the recommended storage practices:
-
Airtight Containers: Always store TMAO in a tightly sealed, airtight container.[3]
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Desiccator: Storing the airtight container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) provides an additional layer of protection.[4]
-
Temperature: For long-term storage, solid crystalline TMAO should be stored at -20°C.
Q3: What are the visual signs that my this compound has absorbed too much water?
A3: Visual inspection can often reveal moisture contamination. Look for the following signs:
-
Change in physical state: The fine, crystalline powder may become clumpy, cake-like, or develop a sticky or syrupy consistency.[2]
-
Partial or complete dissolution: In highly humid environments, the solid may deliquesce, appearing as a wet paste or a clear, viscous liquid.
-
Difficulty in handling: The material may be difficult to dispense accurately due to its altered physical form.
Q4: Can I use this compound that has absorbed some moisture?
A4: The suitability of using TMAO that has absorbed moisture depends entirely on the sensitivity of your experiment. For non-sensitive applications where a precise concentration is not critical, it might be acceptable. However, for most quantitative studies and moisture-sensitive reactions, it is crucial to use anhydrous TMAO. It is always best practice to dry the reagent if moisture absorption is suspected.[4]
Troubleshooting Guide
Issue 1: Inconsistent or poor results in a moisture-sensitive reaction using TMAO.
-
Possible Cause: The TMAO used may have contained an unacceptable amount of water, which interfered with the reaction.
-
Troubleshooting Steps:
-
Verify Water Content: If possible, determine the water content of your TMAO sample using Karl Fischer titration. This will provide a quantitative measure of moisture contamination.
-
Dry the Reagent: Before its next use, dry the TMAO according to a recommended protocol (see Experimental Protocols section).
-
Improve Handling Technique: Review your reagent handling procedures to minimize exposure to the atmosphere. Consider using a glove box or glove bag for weighing and dispensing.[3]
-
Use Fresh Reagent: If drying is not feasible or effective, use a fresh, unopened bottle of anhydrous TMAO.
-
Issue 2: The solid this compound in the bottle has become a single solid mass ("bricked").
-
Possible Cause: The container was not sealed properly, allowing significant moisture absorption over time.
-
Troubleshooting Steps:
-
Assess Usability: The "bricked" solid is likely hydrated. For non-critical applications, you may be able to break up a portion and use it, but be aware of the inaccurate weight.
-
Drying: If the material is valuable, you can attempt to dry the entire batch. This may involve breaking up the solid into smaller pieces to increase the surface area for drying.
-
Proper Storage: After use, ensure the container is sealed tightly with paraffin film for extra protection and stored in a desiccator.
-
Issue 3: Difficulty in accurately weighing a small amount of TMAO.
-
Possible Cause: The hygroscopic nature of TMAO causes its weight to increase rapidly upon exposure to air, making accurate measurement challenging.
-
Troubleshooting Steps:
-
Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere.
-
Use a Glove Box: For the most accurate results, weigh the TMAO inside a glove box with a controlled, low-humidity atmosphere.
-
Weighing by Difference: Tare a sealed vial, quickly add the approximate amount of TMAO, seal the vial, and record the weight. Then, transfer the TMAO to your reaction vessel and re-weigh the vial to determine the exact amount transferred.
-
Data Presentation
Quantitative Data on Water Absorption of this compound
| Parameter | Description | Typical Units |
| Relative Humidity (RH) | The ambient humidity to which the sample is exposed. | % |
| Temperature | The temperature at which the experiment is conducted. | °C |
| Exposure Time | The duration for which the sample is exposed to the specified RH. | hours |
| Water Absorption | The percentage increase in mass of the sample due to water uptake. | % (w/w) |
Researchers can determine these values for TMAO in their own laboratory settings by following the general protocol for determining the rate of water absorption of a solid provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Determination of Water Absorption Rate of this compound
Objective: To quantify the rate at which solid TMAO absorbs water at a specific relative humidity and temperature.
Materials:
-
This compound (anhydrous)
-
Analytical balance (at least 4 decimal places)
-
Weighing dishes
-
Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., saturated NaCl solution for ~75% RH)
-
Hygrometer to verify the RH inside the desiccator
-
Temperature-controlled environment (e.g., an incubator or a constant temperature room)
Methodology:
-
Dry the this compound sample under vacuum at a suitable temperature (e.g., 60-80°C) for several hours to ensure it is anhydrous.
-
Place a precisely weighed amount of the anhydrous TMAO (e.g., 1.0000 g) in a pre-weighed weighing dish.
-
Place the weighing dish inside the desiccator containing the saturated salt solution.
-
Store the desiccator in the temperature-controlled environment.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the weighing dish, weigh it on the analytical balance, and immediately return it to the desiccator.
-
Record the mass at each time point.
-
Calculate the percentage weight gain at each time point using the formula: % Water Absorption = [(Mass at time t - Initial Mass) / Initial Mass] x 100
-
Plot the % Water Absorption versus Exposure Time to determine the rate of water uptake.
Protocol 2: Drying of this compound (Adapted from Triethylamine Drying Protocol)
Objective: To remove absorbed water from this compound.
Disclaimer: This protocol is adapted from established procedures for drying triethylamine. This compound has a higher melting point and different stability profile. It is crucial to proceed with caution and initially on a small scale. Thermal decomposition of TMAO should be considered.
Materials:
-
Hydrated this compound
-
Calcium hydride (CaH₂) (handle with care, reacts with water to produce flammable hydrogen gas)
-
Anhydrous toluene or dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Heating mantle
-
Schlenk line or other inert atmosphere setup (optional but recommended)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Methodology:
-
Place the hydrated this compound in a round-bottom flask with a magnetic stir bar.
-
Add an anhydrous solvent in which TMAO is sparingly soluble at room temperature but more soluble when heated (e.g., toluene or dioxane). The solvent will help to azeotropically remove water.
-
Carefully add calcium hydride (approximately 5-10% by weight of the TMAO) to the suspension.
-
Attach the reflux condenser with a drying tube.
-
Gently heat the mixture to reflux with stirring for several hours. The hydrogen gas evolved from the reaction of CaH₂ with water should be safely vented.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture under anhydrous conditions (if possible, using a Schlenk filter under an inert atmosphere) to remove the excess calcium hydride and calcium hydroxide.
-
Wash the filtered solid with a small amount of fresh anhydrous solvent.
-
Dry the purified, anhydrous this compound under high vacuum to remove the residual solvent.
-
Store the dried product in a tightly sealed container inside a desiccator.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
Technical Support Center: Efficient Triethylamine N-oxide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic production of Triethylamine N-oxide (TEA-O).
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly method for synthesizing this compound?
A1: The most prevalent and green method for this compound (TEA-O) synthesis is the direct oxidation of triethylamine (TEA) using hydrogen peroxide (H₂O₂).[1] This method is favored because its only byproduct is water, aligning with green chemistry principles.[1][2] To enhance the reaction's efficiency and selectivity, various catalytic systems are employed, often allowing the reaction to proceed under mild conditions, such as at room temperature.[1][3]
Q2: What types of catalysts are effective for the N-oxidation of triethylamine with H₂O₂?
A2: A range of catalysts have been developed to improve yields and reaction conditions. Effective catalysts include:
-
Heterogeneous Catalysts: These are easily recoverable and reusable. A notable example is a tungstate-exchanged Mg-Al layered double hydroxide (LDH-WO₄²⁻), which can produce quantitative yields at room temperature in water.[1] Graphene-supported ruthenium oxide nanoparticles (GNPs-RuO₂NPs) have also shown excellent, reusable activity.[4]
-
Homogeneous Catalysts: These are often highly active. Bridging hydroxo complexes of Platinum(II) have been successfully used, mediating the oxidation with H₂O₂ in solvents like methylene chloride (DCM) to give medium to excellent yields.[3]
Q3: Can this compound be used as an oxidizing agent itself?
A3: Yes, the N-O bond in this compound is relatively weak, allowing it to act as a mild and useful oxidizing agent in various organic syntheses.[1] It is often used as a co-oxidant in catalytic reactions.
Q4: What are the typical byproducts in the catalytic oxidation of triethylamine with H₂O₂?
A4: When using hydrogen peroxide (H₂O₂) as the oxidant, the primary and most benign byproduct is water.[1][2] However, incomplete conversion will result in residual triethylamine in the product mixture. Other side reactions are possible depending on the catalyst and reaction conditions, but are generally minimized with optimized catalytic systems.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low yield is a frequent problem that can stem from several factors, from reagent quality to catalyst inefficiency.
| Potential Cause | Recommended Action | Explanation |
| Catalyst Inactivity or Deactivation | 1. Verify Catalyst Source & Purity: Ensure the catalyst is from a reliable source and meets purity standards. 2. Use Fresh Catalyst: If possible, use a freshly prepared or newly opened batch of catalyst. 3. Check for Poisons: Ensure all reagents and solvents are free from catalyst poisons like sulfur or heavy metal contaminants.[5] | Catalysts can lose activity over time or become deactivated by impurities in the reaction mixture.[5] Some tertiary amines can even cause catalyst deactivation through side reactions involving C-H bond activation.[6][7] |
| Hydrogen Peroxide (H₂O₂) Decomposition | 1. Use Stabilized/Fresh H₂O₂: Use a fresh, properly stored bottle of hydrogen peroxide. 2. Control Temperature: Add H₂O₂ slowly and maintain the recommended reaction temperature. Exothermic decomposition can be rapid. 3. Check for Contaminants: Metal ions in the reaction mixture can catalyze H₂O₂ decomposition. | Hydrogen peroxide can decompose into water and oxygen, especially at elevated temperatures or in the presence of certain metal contaminants.[8] Tertiary amines themselves can sometimes facilitate this decomposition.[3] |
| Suboptimal Reaction Conditions | 1. Verify Temperature: Ensure the reaction is being run at the optimal temperature for the specific catalyst being used. Some systems work at room temperature, while others require heating.[1][8] 2. Check Solvent: Use a dry, appropriate solvent as specified in the protocol. Water content can affect some catalytic systems.[9] 3. Confirm Stoichiometry: Ensure the molar ratio of triethylamine to H₂O₂ is correct. A slight excess of H₂O₂ is often used.[8] | Each catalyst system has an optimal set of conditions. Deviation from the recommended temperature, solvent, or reactant ratios can significantly lower the yield. |
Issue 2: Catalyst Deactivation During Reaction or Recycling
Catalyst deactivation prevents efficient conversion and reuse, increasing costs and complicating purification.
| Potential Cause | Recommended Action | Explanation |
| Poisoning | 1. Purify Reagents: Ensure triethylamine and the solvent are purified to remove any potential catalyst poisons (e.g., sulfur compounds).[5] | Strong chemical interaction of impurities with the active sites on the catalyst surface leads to irreversible deactivation.[5] |
| Coking/Fouling | 1. Optimize Temperature: Avoid excessively high temperatures which can promote the formation of carbonaceous deposits ("coke"). 2. Filter Product Mixture: For heterogeneous catalysts, ensure the catalyst is thoroughly washed after filtration to remove adsorbed products or byproducts. | High molecular weight byproducts or carbon deposits can block the active sites and pores of a heterogeneous catalyst, reducing its efficacy.[5][10] |
| Thermal Degradation (Sintering) | 1. Adhere to Temperature Limits: Do not exceed the recommended operating temperature for the catalyst. | For solid-supported catalysts, high temperatures can cause the metal particles to agglomerate (sinter), which reduces the active surface area.[5] |
Catalyst Performance Data
The selection of a catalyst is critical for achieving high efficiency. Below is a summary of performance data for different catalytic systems in the N-oxidation of triethylamine using H₂O₂.
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Pt(II) Complex 1a | Methylene Chloride (DCM) | Room Temp. | 24 | 75 | [3] |
| Pt(II) Complex 1b | Methylene Chloride (DCM) | Room Temp. | 24 | 80 | [3] |
| Pt(II) Complex 1c | Methylene Chloride (DCM) | Room Temp. | 24 | 98 | [3] |
| LDH-WO₄²⁻ | Water | Room Temp. | - | Quantitative | [1] |
| GNPs-RuO₂NPs | Isopropanol | 60 °C | 3 | 98 | [4] |
| W/HAP | Water | 60 °C | 1 | 98 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: General Synthesis using a Platinum(II) Catalyst
This protocol is based on the screening of Pt(II) complexes for triethylamine oxidation.
Materials:
-
Triethylamine (TEA)
-
30-35% Hydrogen Peroxide (H₂O₂)
-
Pt(II) complex catalyst (e.g., complex 1c from referenced literature)
-
Methylene Chloride (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of triethylamine in 2.0 mL of methylene chloride (DCM).
-
Add the Pt(II) catalyst at the desired catalytic loading (e.g., 1-5 mol%).
-
Begin stirring the solution at room temperature.
-
Slowly add 2.0 mmol of hydrogen peroxide to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC or GC-MS if desired.
-
Upon completion, the reaction mixture can be worked up by quenching excess H₂O₂ (e.g., with sodium sulfite solution) and extracting the product. Further purification may be achieved by column chromatography.
(Note: This is a generalized protocol. Refer to the specific publication for the exact catalyst structure and workup procedure.)[3]
Protocol 2: Synthesis using a Heterogeneous Ruthenium Catalyst
This protocol is adapted from the use of graphene-supported ruthenium oxide nanoparticles.
Materials:
-
Triethylamine (TEA)
-
30% Hydrogen Peroxide (H₂O₂)
-
GNPs-RuO₂NPs catalyst (0.13 mol% Ru)
-
Isopropanol
-
Magnetic stirrer, stir bar, and condenser
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add triethylamine (1.0 mmol), isopropanol (3 mL), and the GNPs-RuO₂NPs catalyst.
-
Attach a condenser and place the flask in an oil bath pre-heated to 60 °C.
-
Add 30% H₂O₂ (1.2 mmol) to the stirring suspension.
-
Maintain the reaction at 60 °C for 3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction to room temperature.
-
Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.
-
The filtrate contains the product. The solvent can be removed under reduced pressure to yield this compound.
(For detailed characterization data of the resulting product, refer to the source literature.)[4]
Visual Guides
Troubleshooting Workflow for Low Yield
General Experimental Workflow
References
- 1. This compound|CAS 2687-45-8|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Unreacted Triethylamine N-oxide (TEAO)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for effectively quenching unreacted Triethylamine N-oxide (TEAO) in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAO) and why is it used in chemical reactions?
This compound (TEAO) is a tertiary amine oxide. It is a highly polar, water-soluble, and crystalline solid.[1] In organic synthesis, it primarily serves as a mild and selective oxidizing agent. The N-O bond is relatively weak, allowing for the transfer of the oxygen atom to various substrates under gentle conditions.[1] It can also be used as a co-oxidant in catalytic reactions.
Q2: Why is it necessary to quench unreacted TEAO?
Quenching unreacted TEAO is crucial for several reasons:
-
Product Purification: TEAO is highly polar and can interfere with the isolation and purification of the desired product, especially if the product is also polar.
-
Side Reactions: Residual TEAO could potentially lead to undesired side reactions during work-up or subsequent reaction steps.
-
Product Stability: In some cases, the presence of an oxidizing agent like TEAO could affect the stability of the final product over time.
Q3: What are the common methods for quenching unreacted TEAO?
The most common strategy for quenching unreacted TEAO is to reduce it to triethylamine (TEA). TEA is a basic and less polar compound that can be easily removed from the reaction mixture. Common quenching methods include:
-
Reduction with mild reducing agents: This is the most direct approach to neutralize the reactivity of TEAO.
-
Aqueous acidic wash: This method is used to remove the triethylamine formed after the reduction of TEAO.
Q4: How can I monitor the progress of the TEAO quenching reaction?
The progress of the quenching reaction can be monitored by Thin-Layer Chromatography (TLC). Since TEAO is a highly polar compound, it will typically have a low Rf value on a normal-phase silica gel plate. The disappearance of the TEAO spot indicates the completion of the quenching reaction.
Troubleshooting Guide
Issue 1: The TEAO spot is still visible on TLC after the quenching procedure.
| Possible Cause | Solution |
| Insufficient Quenching Agent | Add an additional portion of the quenching agent and continue to stir the reaction mixture. Monitor the reaction by TLC until the TEAO spot is no longer visible. |
| Low Reaction Temperature | Some quenching reactions may require warming to proceed at a reasonable rate. If the reaction is being performed at a low temperature, allow it to slowly warm to room temperature. |
| Poor Mixing | Ensure that the reaction mixture is being stirred vigorously to ensure proper contact between the TEAO and the quenching agent, especially in heterogeneous mixtures. |
Issue 2: An emulsion has formed during the aqueous work-up.
| Possible Cause | Solution |
| High concentration of salts or polar byproducts | Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Insufficient organic solvent | Add more of the organic solvent used for extraction to the separatory funnel to help break the emulsion. |
| Vigorous shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
Issue 3: The desired product is also water-soluble, making separation from quenched TEAO difficult.
| Possible Cause | Solution |
| High polarity of the product | After quenching the TEAO, consider using a different purification technique such as column chromatography on silica gel or a reversed-phase column to separate the product from the highly polar byproducts. |
| Product forms a salt with the acid used in the work-up | Carefully neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) and then perform a back-extraction with an appropriate organic solvent to recover the product. |
Experimental Protocols
Protocol 1: Quenching of TEAO with Sodium Bisulfite (NaHSO₃)
This protocol is suitable for reactions where the product is not sensitive to aqueous conditions.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the reaction mixture with vigorous stirring. The amount of NaHSO₃ solution should be sufficient to completely reduce the excess TEAO. A good starting point is to use a 1.5 to 2-fold molar excess of NaHSO₃ relative to the initial amount of TEAO.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
-
Monitoring:
-
Monitor the reaction by TLC to confirm the disappearance of the TEAO spot.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If the product is in an organic solvent, separate the layers. If the reaction was performed in a water-miscible solvent, add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl (to remove the resulting triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Data Presentation
Table 1: Solubility of this compound (TEAO) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Good | [2] |
| Dichloromethane (DCM) | Soluble | Assumed based on polarity |
| Ethyl Acetate | Sparingly soluble | Assumed based on polarity |
| Hexane | Insoluble | Assumed based on polarity |
Table 2: Common TLC Stains for Visualizing Polar Amine Oxides
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 mL 10% NaOH in 200 mL water | Yellow/brown spots on a purple background. | General stain for oxidizable compounds. TEAO should be visible.[3] |
| Iodine | A few crystals of I₂ in a sealed chamber. | Brown spots. | Non-destructive, but spots may fade over time.[4] |
| Ninhydrin | 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid. | Not suitable for tertiary amine oxides like TEAO. | Primarily for primary and secondary amines.[3] |
Visualizations
Caption: Experimental workflow for quenching unreacted TEAO.
Caption: Troubleshooting logic for TEAO quenching.
References
Validation & Comparative
A Comparative Guide to Amine Oxidation: Triethylamine N-oxide vs. Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
The oxidation of amines to their corresponding N-oxides is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development, as well as in the synthesis of various fine chemicals. The choice of oxidant is a critical parameter that dictates the efficiency, selectivity, and environmental impact of this process. This guide provides an objective comparison of two common reagents used for amine oxidation: triethylamine N-oxide and hydrogen peroxide, supported by experimental data and detailed protocols.
Introduction to Amine Oxidation
Amine oxidation introduces an oxygen atom to the nitrogen center of an amine, forming an amine oxide. This transformation alters the electronic and steric properties of the amine, enabling further functionalization or modifying its biological activity. An ideal oxidant for this process should be readily available, safe to handle, highly selective, and produce environmentally benign byproducts.
This compound ((CH₃CH₂)₃NO) is a tertiary amine oxide that can act as a mild and selective oxidizing agent. Its N-O bond is relatively weak, allowing for the transfer of the oxygen atom to a suitable substrate. It is often employed as a co-oxidant in catalytic cycles and in specific named reactions.
Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant, as its primary byproduct is water. It can be used directly or in conjunction with various catalysts to achieve efficient and selective amine oxidation under mild conditions.
Reaction Mechanisms
The mechanisms by which these two oxidants transfer an oxygen atom to a tertiary amine differ significantly.
This compound: Oxygen Atom Transfer
The direct oxidation of a tertiary amine by this compound involves a nucleophilic attack of the substrate amine on the oxygen atom of the N-oxide. This is followed by the cleavage of the N-O bond, resulting in the formation of the desired amine oxide and triethylamine as the byproduct. This process is essentially an oxygen atom transfer from one tertiary amine to another. Due to its mild nature, it is often used for sensitive substrates where stronger oxidants might lead to side reactions.
Caption: Mechanism of Amine Oxidation by this compound.
Hydrogen Peroxide: Direct and Catalyzed Oxidation
Hydrogen peroxide can oxidize tertiary amines directly, although the reaction can be slow. The mechanism involves the nucleophilic amine attacking one of the oxygen atoms of H₂O₂, leading to the formation of the N-oxide and water.[1]
More commonly, the reactivity of hydrogen peroxide is enhanced by the use of catalysts. Metal-based catalysts (e.g., tungsten, rhenium, platinum) are frequently employed.[2][3][4] These catalysts form highly reactive peroxo-metal species that act as the active oxygen transfer agents, leading to faster and more efficient reactions under milder conditions.
Caption: Mechanisms of Amine Oxidation by Hydrogen Peroxide.
Performance Comparison: A Data-Driven Analysis
Direct comparative studies between this compound and hydrogen peroxide for the N-oxidation of the same tertiary amine under identical conditions are not extensively reported in the literature. Hydrogen peroxide is far more commonly employed as the primary oxidant for this transformation. The available data strongly supports the versatility and efficiency of hydrogen peroxide, especially when used with a catalyst.
Quantitative Data for Amine Oxidation with Hydrogen Peroxide
The following table summarizes the performance of hydrogen peroxide in the N-oxidation of various tertiary amines under different catalytic conditions.
| Substrate Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triethylamine | Pt(II) complex | Dichloromethane | Room Temp. | 24 h | 99 | [2] |
| N-Methylmorpholine | Tungstate-exchanged Mg-Al LDH | Water | Room Temp. | 1 h | >99 | [5] |
| Pyridine | Ru/γ-Al₂O₃ | Acetonitrile/Water | 80 | 3 h | 95 | [4] |
| N,N-Dimethylaniline | Methyltrioxorhenium | Ethanol | Room Temp. | 1 h | 98 | [5] |
| Nicotine | Flavin | Methanol | Room Temp. | 2 h | 92 | [6] |
This table is a compilation of data from various sources and is not a direct side-by-side comparison under identical conditions.
Performance of this compound
While quantitative data for the direct N-oxidation of other tertiary amines by this compound is limited, its utility as a mild oxidant is well-established in other contexts. For instance, it is a key reagent in the Cope elimination , where an amine oxide is heated to form an alkene and a hydroxylamine. It also serves as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation to regenerate the osmium tetroxide catalyst. Its primary advantage lies in its selectivity for certain functional groups and its ability to perform oxidations under anhydrous and neutral conditions.
Experimental Protocols
General Experimental Workflow for Amine Oxidation
Caption: General Experimental Workflow for Amine Oxidation.
Detailed Experimental Protocol: Oxidation of Triethylamine with Hydrogen Peroxide using a Pt(II) Catalyst[2]
Materials:
-
Triethylamine (substrate)
-
Hydrogen peroxide (30% aqueous solution)
-
Pt(II) complex (catalyst)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
To a solution of triethylamine (2.0 mmol) in dichloromethane (2.0 mL), add the Pt(II) catalyst (typically 1-5 mol%).
-
To this mixture, add hydrogen peroxide (2.0 mmol, 30% aqueous solution) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Detailed Experimental Protocol: Oxidation using this compound (General Procedure for Oxygen Transfer)
Materials:
-
Substrate to be oxidized
-
This compound (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the substrate (1.0 mmol) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous this compound (1.0-1.2 mmol) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated, and the product can be isolated from the triethylamine byproduct by a suitable purification method (e.g., column chromatography, distillation, or extraction).
Conclusion
Both this compound and hydrogen peroxide are valuable reagents for oxidation reactions in organic synthesis.
Hydrogen peroxide stands out as a versatile, cost-effective, and environmentally friendly oxidant for the N-oxidation of tertiary amines. Its effectiveness is significantly enhanced by a wide range of catalytic systems, allowing for high yields and selectivity under mild conditions. The extensive body of literature provides a wealth of data and established protocols for its use.
This compound , while also an oxidizing agent, is more commonly employed as a mild and selective reagent for specific applications, such as a co-oxidant in catalytic cycles or for oxygen transfer to sensitive substrates. Its use as a direct, stoichiometric oxidant for the N-oxidation of other tertiary amines is less common and not as well-documented with quantitative performance data.
For general-purpose N-oxidation of tertiary amines, hydrogen peroxide, particularly in a catalytic system, is the more practical and well-supported choice . This compound serves as a valuable alternative in specific synthetic contexts where its mildness and selectivity are paramount. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, and reaction scale.
References
A Comparative Guide to Epoxidation Reactions: Triethylamine N-oxide vs. m-CPBA
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount for the successful synthesis of epoxides, critical intermediates in the production of a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of two common epoxidation reagents: Triethylamine N-oxide and meta-Chloroperoxybenzoic acid (m-CPBA). By examining their performance across a range of substrates and providing detailed experimental protocols, this document aims to facilitate informed decision-making in your synthetic endeavors.
Executive Summary
This compound and m-CPBA operate via fundamentally different mechanisms, which dictates their substrate scope and reactivity. In essence:
-
meta-Chloroperoxybenzoic acid (m-CPBA) is an electrophilic oxidizing agent, making it highly effective for the epoxidation of electron-rich and unactivated alkenes. Its concerted "butterfly" mechanism ensures stereospecific syn-addition.
-
This compound is a nucleophilic oxidizing agent, rendering it particularly useful for the epoxidation of electron-deficient alkenes, a class of substrates that are often unreactive towards electrophilic oxidants like m-CPBA.
This guide will delve into the experimental data supporting these principles, providing a clear framework for selecting the optimal reagent for your specific synthetic challenge.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of this compound and m-CPBA in the epoxidation of various alkene substrates, highlighting their distinct reactivity profiles.
Table 1: Epoxidation of Electron-Deficient Alkenes (Perfluoroalkenes)
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Perfluoro-2-methyl-2-pentene | This compound | CH₃CN | Room Temp. | 20 min | 97 | |
| Perfluoro-2-methyl-2-pentene | m-CPBA | CH₃CN | Room Temp. | 1 day | No Reaction | |
| Perfluoro-2-methyl-2-pentene | This compound | DMF | -20 | 40 min | 95 | |
| Perfluoro-2-methyl-2-pentene | This compound | H₂O | 70 | 2 days | 85 | |
| Perfluoro-1,2-dihydronaphthalene | This compound | CH₃CN | Room Temp. | 2 h | 94 |
As evidenced by the data, this compound is highly effective for the epoxidation of electron-deficient perfluoroalkenes, delivering excellent yields in short reaction times under mild conditions. In stark contrast, the electrophilic m-CPBA fails to react with these substrates.
Table 2: Epoxidation of Electron-Rich and Unactivated Alkenes
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclohexene | m-CPBA | Dichloromethane | Room Temp. | 12 h | 99 | General Protocol |
| Styrene | m-CPBA | Dichloromethane | Room Temp. | - | High | General Protocol |
| Perfluoroalkene | m-CPBA with catalytic Trimethylamine | DMF | Room Temp. | - | 96 (Conversion) | [1] |
Reaction Mechanisms and Stereochemistry
The differing reactivity of these two reagents stems from their distinct reaction pathways.
m-CPBA: The Electrophilic "Butterfly" Mechanism
m-CPBA reacts with alkenes via a concerted mechanism, often referred to as the "butterfly" mechanism. In this single-step process, the oxygen atom of the peroxy acid is transferred to the double bond. This mechanism dictates a syn-addition , meaning both C-O bonds of the resulting epoxide are formed on the same face of the original alkene plane. This stereospecificity is a key advantage of m-CPBA, as the stereochemistry of the starting alkene is retained in the epoxide product.
This compound: Nucleophilic Epoxidation
This compound acts as a nucleophilic oxygen donor. The reaction is particularly effective for alkenes bearing electron-withdrawing groups, which make the double bond susceptible to nucleophilic attack. The proposed mechanism involves the attack of the N-oxide oxygen onto one of the carbons of the double bond, followed by ring closure and elimination of triethylamine.
Experimental Protocols
Below are detailed, representative protocols for the epoxidation of an alkene using both m-CPBA and this compound.
Protocol 1: Epoxidation of Cyclohexene with m-CPBA
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Epoxidation of an Electron-Deficient Alkene with this compound
Materials:
-
Electron-deficient alkene (e.g., a perfluoroalkene)
-
This compound (Et₃NO)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0-1.2 equivalents) in the chosen solvent (e.g., acetonitrile).
-
Substrate Addition: To the stirred solution, add the electron-deficient alkene (1.0 equivalent).
-
Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from -20 °C to room temperature, depending on the substrate's reactivity) until the reaction is complete, as monitored by GC or NMR spectroscopy.
-
Workup:
-
The workup procedure is often simpler than with m-CPBA. The solvent can be removed under reduced pressure.
-
The byproduct, triethylamine, is volatile and can often be removed in vacuo.
-
-
Purification: The product epoxide can be purified by distillation or flash column chromatography.
Catalytic Epoxidation with In-Situ Generated this compound
A notable advancement is the development of a catalytic system where this compound is generated in situ. This method is particularly useful for the epoxidation of electron-deficient alkenes without the need to handle the N-oxide directly.
In this cycle, a primary oxidant such as hydrogen peroxide or even m-CPBA oxidizes triethylamine to its N-oxide, which then performs the nucleophilic epoxidation of the electron-deficient alkene.[1] This approach combines the advantages of nucleophilic epoxidation with the convenience of a catalytic process.
Conclusion
The choice between this compound and m-CPBA for epoxidation is primarily dictated by the electronic nature of the alkene substrate. For electron-rich and unactivated double bonds, m-CPBA remains the gold standard due to its high reactivity, stereospecificity, and well-established protocols. Conversely, for electron-deficient alkenes that are resistant to electrophilic attack, this compound provides a powerful and often essential alternative. The development of catalytic systems based on the in-situ generation of this compound further enhances its utility. A thorough understanding of the mechanisms and substrate scopes of these reagents, as outlined in this guide, will empower researchers to design and execute more efficient and successful synthetic routes.
References
Triethylamine N-oxide: A Superior Reagent for Selective Deprotection of Phenolic Silyl Ethers
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Triethylamine N-oxide compared to other deprotection reagents, supported by experimental data and detailed protocols.
In the realm of multi-step organic synthesis, the judicious protection and deprotection of functional groups is paramount. For the protection of hydroxyl moieties, silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are frequently employed due to their stability and ease of installation. However, the selective removal of a specific silyl ether in the presence of others remains a significant challenge. This guide provides an in-depth comparison of this compound (TEAO) with other common deprotection reagents, highlighting its exceptional efficacy in the chemoselective cleavage of aryl TBS ethers.
Superior Selectivity of this compound
This compound has emerged as a highly effective reagent for the deprotection of aryl TBS ethers, demonstrating remarkable selectivity over alkyl TBS ethers. This attribute is of considerable importance in the synthesis of complex molecules where differential protection of hydroxyl groups is necessary.
A study by V. S. Sajisha and K. K. Hatha systematically investigated the deprotection of various aryl TBS ethers using TEAO in methanol at room temperature. The results, summarized in Table 1, showcase consistently high yields and relatively short reaction times. Notably, the deprotection proceeds cleanly even in the presence of sensitive functional groups such as chalcones, enones, and aldehydes, underscoring the mild nature of this reagent.
Data Presentation: Quantitative Comparison
For a comprehensive evaluation, the performance of TEAO is compared with other commonly used deprotection reagents for phenolic TBS ethers.
| Substrate (Aryl TBS Ether) | Reagent | Conditions | Time | Yield (%) | Reference |
| 4-Bromophenoxy-TBDMS | TEAO (2.0 equiv) | MeOH, rt | 2.5 h | 94 | [1] |
| 4-Methoxyphenoxy-TBDMS | TEAO (2.0 equiv) | MeOH, rt | 2.0 h | 95 | [1] |
| 2-Naphthoxy-TBDMS | TEAO (2.0 equiv) | MeOH, rt | 2.5 h | 96 | [1] |
| 4-Formylphenoxy-TBDMS | TEAO (2.0 equiv) | MeOH, rt | 3.0 h | 92 | [1] |
| 4-(1-Oxo-3-phenyl-2-propenyl)phenoxy-TBDMS | TEAO (2.0 equiv) | MeOH, rt | 3.0 h | 90 | [1] |
| 4-Bromophenoxy-TBDMS | KHF₂ (2.5 equiv) | MeOH, rt | 0.5 h | 91 | [2] |
| 4-Bromophenoxy-TBDMS | NaH (2.0 equiv) | DMF, rt | 5 min | 100 | [3] |
| Various aryl TBS ethers | TBAF (1.1-1.5 equiv) | THF, 0 °C to rt | 45 min - 2 days | Variable | [4][5] |
Experimental Protocols
Detailed methodologies for the selective deprotection of aryl TBS ethers using TEAO and two common alternatives are provided below.
Protocol 1: Selective Deprotection of Aryl TBS Ethers using this compound
This protocol is adapted from the work of Sajisha and Hatha.
Materials:
-
Aryl TBS ether (1.0 equiv)
-
This compound (TEAO) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl TBS ether in methanol, add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure phenol.[1]
Protocol 2: Deprotection of TBS Ethers using Tetrabutylammonium Fluoride (TBAF)
This is a general protocol for TBAF-mediated deprotection.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][6]
Protocol 3: Selective Deprotection of Phenolic TBDMS Ethers using Potassium Bifluoride (KHF₂)
This protocol is based on the findings of Lakshman et al.
Materials:
-
Phenolic TBDMS ether (1.0 equiv)
-
Potassium bifluoride (KHF₂) (2.5 equiv)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic TBDMS ether in methanol, add potassium bifluoride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualization
Proposed Mechanism of Deprotection by this compound
The selective deprotection of aryl silyl ethers by this compound is believed to proceed via a nucleophilic attack of the N-oxide on the silicon atom. The oxygen atom of TEAO acts as the nucleophile, and methanol serves as a proton source to facilitate the cleavage of the silicon-oxygen bond.
Caption: Proposed mechanism of TEAO-mediated deprotection of aryl silyl ethers.
Experimental Workflow for Selective Deprotection
The general workflow for the selective deprotection of a phenolic TBS ether in the presence of an alkyl TBS ether is outlined below.
Caption: General experimental workflow for selective deprotection.
References
- 1. daneshyari.com [daneshyari.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
The Double-Edged Sword: Assessing the Antioxidant Capacity of Trimethylamine N-oxide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The role of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, in cellular oxidative stress presents a complex and context-dependent dichotomy. While often implicated in the pathogenesis of cardiovascular diseases through the promotion of oxidative stress, emerging evidence also points towards a potential protective, antioxidant function in certain biological settings. This guide provides a comprehensive comparison of the pro-oxidant and antioxidant effects of TMAO, juxtaposed with the well-established antioxidant properties of Vitamin C (Ascorbic Acid) and N-acetylcysteine (NAC). The data presented herein is collated from various in vitro and in vivo studies to aid researchers in navigating the multifaceted nature of TMAO.
A Tale of Two Contexts: Pro-oxidant vs. Antioxidant Effects
The biological activity of TMAO appears to be highly dependent on the cellular environment and the underlying physiological or pathological state. In vascular endothelial cells, a significant body of research suggests that TMAO acts as a pro-oxidant, contributing to endothelial dysfunction, a key event in the initiation of atherosclerosis.[1][2] Conversely, studies in other cell types, such as myoblasts, have demonstrated a protective, antioxidant role for TMAO, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[3]
This guide will delve into the experimental data supporting both the detrimental and beneficial effects of TMAO, offering a balanced perspective on its potential as a therapeutic target or a molecule of concern.
Comparative Analysis of Oxidative Stress Modulation
To provide a clear benchmark for TMAO's activities, its effects on key markers of oxidative stress are compared with those of Vitamin C and N-acetylcysteine (NAC), two widely recognized antioxidants.
Table 1: Effects on Reactive Oxygen Species (ROS) Production
| Compound | Cell/Model System | Concentration | Effect on ROS Levels | Reference |
| TMAO | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | Increased ROS production | [4] |
| H9c2 Myoblast Cells | 250 mM | 44.5-fold increase in ROS production | [5] | |
| Primary Oligodendrocytes | Not specified | Significantly augmented DCF+ cells (indicating ROS) | [6] | |
| Vitamin C | H2O2-induced HUVECs | 200 µM | Reduced green fluorescence intensity of ROS | [7] |
| Human Aortic Endothelial Cells (HAEC) | 100 µM | 35.5% decline in oxidant appearance | [8] | |
| N-acetylcysteine (NAC) | oxLDL-induced HUVECs | 10 and 200 µM | Dose-dependent reduction in ROS fluorescence (up to 50%) | [3] |
Table 2: Modulation of Antioxidant Enzyme Activity & Related Markers
| Compound | Cell/Model System | Concentration | Effect on Antioxidant Markers | Reference |
| TMAO (Antioxidant effect) | H2O2-impaired C2C12 Myoblasts | 5 mM | Increased expression of Nrf2, HO-1, NQO1, and CAT | [9][10] |
| TMAO (Pro-oxidant effect) | Macrophage Foam Cells | >400 µmol/L | Decreased expression of Nrf2, HO-1, and GPX4 | [11] |
| Vitamin C | Human Aortic Endothelial Cells (HAEC) | 100 µM | Increased total GSH and GSH/GSSG ratio | [12] |
| N-acetylcysteine (NAC) | oxLDL-induced HUVECs | 10, 100, and 200 µM | Significantly increased activity of CAT, GPx, and SOD | [3] |
Table 3: Impact on Endothelial Function
| Compound | Cell/Model System | Concentration | Effect on Endothelial Function | Reference |
| TMAO | Young Mice (in vivo) | 0.12% in diet for 6 months | Impaired endothelium-dependent dilation (79±3% vs. 95±3% in control) | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 µmol/l | Dose-dependent reduction in cell migration and adhesion | [13] | |
| Vitamin C | Hyperlipidemic Children (in vivo) | 500 mg/day for 6 weeks | Improved flow-mediated dilation | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 and 200 µM | Increased cell viability in the presence of CdCl2 | ||
| N-acetylcysteine (NAC) | oxLDL-induced HUVECs | 10 and 200 µM | Restored NO bioavailability and regulated expression of eNOS, LOX-1, ICAM-1, and VCAM-1 | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical appraisal of the data.
Pro-oxidant Effects of TMAO in Endothelial Cells
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are cultured in standard media. For experiments, cells are often serum-starved before treatment with TMAO at concentrations ranging from 10 µM to 1000 µM for durations of 6 to 48 hours.[4][11][13]
-
Animal Models: Young male C57BL/6N mice are fed a diet supplemented with 0.12% TMAO for 6 months. Endothelial function is assessed by measuring endothelium-dependent dilation of carotid arteries in response to acetylcholine.[2]
-
Measurement of Oxidative Stress:
-
Intracellular ROS: Measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][6]
-
Vascular Oxidative Stress: Assessed by quantifying nitrotyrosine levels, a marker of peroxynitrite-mediated damage.[2]
-
Endothelial Dysfunction: Evaluated through cell migration assays (wound healing or transwell assays), cell adhesion assays, and measurement of nitric oxide (NO) bioavailability.[13]
-
Antioxidant Effects of TMAO via Nrf2 Activation
-
Cell Culture: C2C12 myoblasts are cultured and subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). Cells are then treated with TMAO, typically at concentrations around 5 mM.[9]
-
Measurement of Antioxidant Response:
-
Nrf2 Pathway Activation: The expression levels of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase (CAT), are determined by Western blotting and quantitative real-time PCR.[9][10]
-
Antioxidant Enzyme Activity: The enzymatic activities of catalase, glutathione peroxidase (GPx), and superoxide dismutase (SOD) are measured using commercially available assay kits.[3]
-
Cell Viability: Assessed using the MTT assay to determine the protective effect of TMAO against H₂O₂-induced cell death.[9]
-
Antioxidant Effects of Vitamin C and N-acetylcysteine (NAC)
-
Cell Culture: HUVECs or HAECs are exposed to an oxidative stressor (e.g., oxidized LDL, H₂O₂, high glucose) with or without pre-treatment with Vitamin C (typically 50-200 µM) or NAC (typically 10-200 µM).[3][7]
-
Measurement of Antioxidant Efficacy:
-
ROS Scavenging: Intracellular ROS levels are quantified using fluorescent probes.[3][7]
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are measured using colorimetric assays.[3]
-
Endothelial Function: Restoration of nitric oxide (NO) bioavailability, improvement in flow-mediated dilation, and reduction in the expression of adhesion molecules (ICAM-1, VCAM-1) are assessed.[3][13]
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
References
- 1. Trimethylamine-N-Oxide Promotes Age-Related Vascular Oxidative Stress and Endothelial Dysfunction in Mice and Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylamine-N-Oxide Promotes Age-Related Vascular Oxidative Stress and Endothelial Dysfunction in Mice and Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triethylamine N-oxide|CAS 2687-45-8|Research Chemical [benchchem.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DigitalCommons@PCOM - Research Day: The Different Effects Between Trimethylamine and Trimethylamine N-oxide on H9c2 Myoblast Cells [digitalcommons.pcom.edu]
- 6. Trimethylamine N-oxide promotes demyelination in spontaneous hypertension rats through enhancing pyroptosis of oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent assay for quantitative analysis of trimethylamine N-oxide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Human Plasma and Urine Concentrations of Triethylamine and Its N-Oxide after Oral Administration Extrapolated Using Pharmacokinetic Modeling: Comparison with Trimethylamine and Its N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trimethylamine N-oxide promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Analysis of Triethylamine N-oxide (TMAO) in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, is of paramount importance. Growing evidence links elevated TMAO levels to an increased risk of cardiovascular diseases, making it a critical biomarker in clinical and preclinical studies. [1][2][3]
This guide provides an objective comparison of the most common analytical methods for TMAO quantification in biological matrices such as plasma, serum, and urine.[4] We will delve into the experimental protocols and performance data for each technique to assist you in selecting the most suitable method for your research needs.
Comparison of Analytical Methods
The primary techniques for TMAO quantification include Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample throughput, and workflow complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for TMAO analysis due to its high sensitivity, specificity, and suitability for complex biological samples.[1][2] This technique often employs a stable isotope-labeled internal standard, such as deuterated TMAO (TMAO-d9), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation.[2][7]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and specificity. However, direct analysis of the non-volatile TMAO is not feasible. The method requires a chemical reduction of TMAO to the volatile trimethylamine (TMA) followed by derivatization to improve its chromatographic properties, making the workflow more laborious compared to LC-MS/MS.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a non-destructive method for TMAO quantification with minimal sample preparation.[10] While it offers a high-throughput advantage, its sensitivity is generally lower than that of mass spectrometry-based methods.[6][11] Nevertheless, studies have shown a good correlation between NMR and MS-based assays for TMAO measurement.[11]
The following table summarizes the performance characteristics of these analytical methods based on published data.
| Analytical Method | Sample Type(s) | Linearity Range | Precision (CV%) | Accuracy/Recovery (%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Plasma, Serum, Urine[1][4] | 1 - 5,000 ng/mL[8] | Intra-day: 1.40–7.62% Inter-day: 1.65–7.15%[8] | 96.36–111.43%[8] | High sensitivity and specificity, suitable for high-throughput analysis.[1][8] | Requires sophisticated instrumentation. |
| GC-MS | Plasma, Urine[9] | Not explicitly stated, but method is quantitative. | Not explicitly stated, but suitable for quantitative analysis. | Not explicitly stated, but suitable for quantitative analysis. | High chromatographic resolution and specificity.[9] | Laborious sample preparation involving reduction and derivatization.[8][9] |
| NMR | Serum, Plasma, Urine[10][12] | 3.3 - 3,000 µM[10] | Within-run: 4.3–14.5%[10] | Good correlation with MS-based methods (R² = 0.98).[10][11] | Minimal sample preparation, non-destructive.[10] | Lower sensitivity compared to MS methods.[6][11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Method 1: Direct TMAO Analysis by LC-MS/MS
This protocol is a widely used method for the sensitive and accurate quantification of TMAO in plasma and urine.
Sample Preparation: [8]
-
Thaw plasma or urine samples at room temperature.
-
To 50 µL of the sample in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., TMAO-d9, 500 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of a 30% acetonitrile solution.
-
Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions: [8]
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6490 triple quadrupole mass spectrometer or equivalent.
-
Analytical Column: Gemini-NX C18 column (100 x 3 mm, 3 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with 70% A, decreases to 20% A, and then returns to the initial conditions.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: TMAO Analysis by GC-MS
This method involves the conversion of TMAO to a volatile derivative for GC-MS analysis.
Sample Preparation and Derivatization: [9]
-
To 100 µL of a biological sample (e.g., plasma, urine), add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-TMAO).
-
Precipitate proteins by adding 1 mL of 1 N HCl. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Reduction: Add 100 µL of 15% titanium(III) chloride solution to the supernatant. Vortex and incubate at 60°C for 30 minutes to reduce TMAO to TMA. Cool to room temperature.
-
Derivatization: Make the solution alkaline by adding 200 µL of 10 N NaOH. Immediately add 1 mL of toluene and 50 µL of 2,2,2-trichloroethyl chloroformate. Vortex vigorously for 2 minutes to derivatize TMA to its carbamate derivative.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (toluene) to a GC vial for analysis.
GC-MS Instrumentation and Conditions: [9]
-
The specific GC-MS conditions (e.g., column type, temperature program) should be optimized for the separation of the TMA-carbamate derivative.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the analyte and the internal standard.
Method 3: TMAO Quantification by NMR Spectroscopy
This protocol offers a straightforward approach for TMAO measurement with minimal sample handling.
Sample Preparation: [10]
-
Thaw serum or plasma samples.
-
Typically, a small volume of the sample (e.g., 300 µL) is mixed with a buffer solution containing a known concentration of a reference standard (e.g., deuterated sodium trimethylsilylpropanesulfonate, DSS) in D₂O.
-
The mixture is then transferred to an NMR tube for analysis.
NMR Spectroscopy: [10]
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire one-dimensional proton (¹H) NMR spectra.
-
Quantification: The TMAO concentration is determined by integrating the area of the characteristic TMAO peak (a singlet at approximately 3.29–3.30 ppm) relative to the known concentration of the internal reference standard.[10]
Visualizing the Workflow and Biological Context
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for TMAO analysis and the metabolic pathway of TMAO formation.
Caption: Experimental workflow for the quantitative analysis of TMAO.
Caption: Metabolic pathway of TMAO formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]
- 5. eathj.org [eathj.org]
- 6. mdpi.com [mdpi.com]
- 7. bevital.no [bevital.no]
- 8. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diagnosis of suspected trimethylaminuria by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Triethylamine N-oxide in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Triethylamine N-oxide (TMAO) and its potential for cross-reactivity in common biological assays. Understanding the specificity of TMAO's interactions is crucial for interpreting experimental results accurately and for the development of novel therapeutics targeting TMAO-related pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Comparative Analysis of In Vitro Biological Activities
While comprehensive cross-reactivity studies directly comparing this compound (TMAO) with its precursor, trimethylamine (TMA), and the related nutrient, choline, across a wide range of biological assays are not extensively documented in the literature, some studies provide valuable insights into their differential effects on specific signaling pathways.
Table 1: Comparative Effects on NF-κB Signaling Pathway Activation
| Compound | Assay System | Parameter Measured | Concentration Range | Observation | Reference |
| TMAO | Human Aortic Endothelial Cells (HAECs) & Vascular Smooth Muscle Cells (VSMCs) | Phosphorylation of p65 NF-κB (Ser536) | 10 - 500 µM | Dose-dependent increase in phosphorylation. More efficacious than TMA at physiological concentrations. | [1] |
| TMA | Human Aortic Endothelial Cells (HAECs) & Vascular Smooth Muscle Cells (VSMCs) | Phosphorylation of p65 NF-κB (Ser536) | 10 - 500 µM | Modest increase in phosphorylation only at higher concentrations. | [1] |
| Choline | Not reported in direct comparison studies for NF-κB activation. | - | - | - |
Table 2: Comparative Binding and Activation of PERK Signaling Pathway
| Compound | Assay System | Parameter Measured | Concentration | Observation | Reference |
| TMAO | Immunoaffinity-purified PERK | Competitive displacement of 3H-TMAO | Micromolar concentrations | Effectively displaced radiolabeled TMAO, indicating direct binding. | [2] |
| TMA | Skin fibroblasts | PERK activation | High concentrations | Induced modest PERK activation, suggesting potential conversion to TMAO. | [3] |
| Choline | Not specified | PERK activation | Not specified | Unable to activate PERK signaling. | [2] |
| L-carnitine | Not specified | PERK activation | Not specified | Unable to activate PERK signaling. | [2] |
| Betaine | Not specified | PERK activation | Not specified | Unable to activate PERK signaling. | [2] |
Cross-Reactivity in Immunoassays
Several commercial ELISA kits are available for the quantification of TMAO in biological samples. Manufacturers generally report high specificity with no significant cross-reactivity or interference from structurally related analogues. However, detailed quantitative data from cross-reactivity studies with compounds like TMA, choline, and L-carnitine are often not publicly available in the product documentation.
Table 3: Specificity of Commercial TMAO ELISA Kits (Based on Manufacturer Claims)
| Manufacturer | Product Name | Stated Specificity | Cross-Reactivity with Analogues | Reference |
| MyBioSource | Human Trimethylamine-N-oxide ELISA Kit | High sensitivity and excellent specificity for TMAO. | No significant cross-reactivity or interference between TMAO and analogues was observed. | [4] |
| ELK Biotechnology | Human TMAO(Trimethylamine-N-oxide) ELISA Kit | High sensitivity and excellent specificity for Human TMAO. | No significant cross-reactivity or interference between Human TMAO and analogues was observed. | [5] |
Researchers should be aware that issues with obtaining accurate standard curves with some commercial ELISA kits have been reported, necessitating protocol optimization.[6]
Experimental Protocols
1. In Vitro NF-κB Activation Assay
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) or Vascular Smooth Muscle Cells (VSMCs) are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with varying concentrations of TMAO or TMA (e.g., 10, 100, 500 µM) or vehicle control for a specified duration (e.g., 40 minutes for phosphorylation studies, 6 hours for gene expression analysis).
-
Western Blotting for p65 Phosphorylation:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 NF-κB (Ser536).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
The membrane is stripped and re-probed for total p65 NF-κB as a loading control.
-
Densitometry is used for quantification.[1]
-
-
qPCR for Inflammatory Gene Expression:
-
Total RNA is extracted from treated cells.
-
cDNA is synthesized by reverse transcription.
-
Quantitative PCR is performed using primers for inflammatory genes (e.g., VCAM-1, E-selectin, IL-6).
-
Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[1]
-
2. PERK Binding and Activation Assay
-
Competitive Binding Assay:
-
Immunoaffinity-purified PERK is incubated with radiolabeled 3H-TMAO.
-
Increasing concentrations of unlabeled TMAO or other metabolites (TMA, choline, L-carnitine, betaine) are added to compete for binding.
-
The amount of bound 3H-TMAO is measured by scintillation counting.
-
The ability of unlabeled compounds to displace 3H-TMAO indicates their binding affinity for PERK.[2]
-
-
PERK Activation Assay (Western Blot):
-
Cells (e.g., skin fibroblasts) are treated with TMAO or TMA at various concentrations.
-
Cell lysates are collected and subjected to Western blotting.
-
Primary antibodies specific for phosphorylated PERK (p-PERK) and total PERK are used.
-
The ratio of p-PERK to total PERK is determined to assess activation.[3]
-
3. General Protocol for Assessing Small Molecule Interference in Immunoassays
This is a generalized workflow to identify potential cross-reactivity or interference of a small molecule like TMAO in an immunoassay for a different target analyte.
-
Spike and Recovery:
-
A known concentration of the analyte of interest is spiked into the sample matrix (e.g., serum, plasma) with and without the presence of various concentrations of the potentially interfering molecule (e.g., TMAO).
-
The samples are then analyzed using the immunoassay.
-
The percentage recovery of the spiked analyte is calculated. A significant deviation from 100% in the presence of the test molecule suggests interference.
-
-
Serial Dilution:
-
A sample containing a high concentration of the analyte is serially diluted with the assay buffer.
-
The concentration of the analyte in each dilution is measured and corrected for the dilution factor.
-
Non-linear dilution recovery can indicate the presence of an interfering substance.
-
-
Orthogonal Method Confirmation:
-
Samples are analyzed using a different analytical method that is less susceptible to the suspected interference (e.g., LC-MS/MS).
-
A significant discrepancy between the immunoassay results and the orthogonal method can confirm interference.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by TMAO.
Experimental Workflow for Interference Testing
Caption: Workflow for investigating small molecule interference.
Conclusion
The available data indicates that this compound (TMAO) exhibits specific biological activities, particularly in activating pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, and the unfolded protein response via PERK. Comparative studies, although limited, suggest that TMAO is a more potent activator of these pathways than its precursor, TMA, at physiological concentrations. Furthermore, key metabolites in the same pathway, such as choline and L-carnitine, do not appear to directly activate the PERK receptor.
While manufacturers of commercial TMAO ELISA kits claim high specificity, the lack of publicly available, detailed cross-reactivity data necessitates careful validation by researchers. When there is a suspicion of assay interference by TMAO or other metabolites, a systematic approach involving serial dilution, spike and recovery experiments, and confirmation with an orthogonal method is recommended. Further research is required to fully elucidate the cross-reactivity profile of TMAO across a broader range of biological assays.
References
- 1. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbe-derived metabolite trimethylamine N-oxide activates PERK to drive fibrogenic mesenchymal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Triethylamine N-oxide and its Precursor, Triethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the tertiary amine N-oxide, Triethylamine N-oxide, and its precursor, Triethylamine. The formation of the N-O bond significantly alters the electronic environment of the molecule, leading to distinct changes in its spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. This document presents key experimental data in a comparative format and provides detailed methodologies for the synthesis and analysis.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of Triethylamine and this compound, highlighting the characteristic shifts observed upon N-oxidation.
| Spectroscopic Technique | Triethylamine | This compound | Key Differences & Observations |
| ¹H NMR | ~2.43 ppm (quartet, -CH₂) ~0.97 ppm (triplet, -CH₃) | ~3.01 ppm (quartet, -CH₂) ~1.10 ppm (triplet, -CH₃) | The electron-withdrawing effect of the N-oxide group deshields the adjacent protons, causing a downfield shift of both the methylene and methyl signals in this compound compared to Triethylamine.[1] |
| ¹³C NMR | ~46.5 ppm (-CH₂) ~11.8 ppm (-CH₃) | ~58.5 ppm (-CH₂) ~8.1 ppm (-CH₃) | The methylene carbon in this compound experiences a significant downfield shift due to the direct attachment to the positively charged nitrogen. Conversely, the methyl carbon shows a slight upfield shift.[1] |
| IR Spectroscopy | C-N stretch: ~1200-1020 cm⁻¹ | N-O stretch: ~970-940 cm⁻¹ C-N stretch: ~1200-1020 cm⁻¹ | The most prominent difference is the appearance of a strong absorption band corresponding to the N-O stretching vibration in the spectrum of this compound.[1][2] The C-N stretching frequency is also present. |
Experimental Protocols
Synthesis of this compound from Triethylamine
Principle: The synthesis of this compound is achieved through the direct oxidation of Triethylamine. A common and effective method utilizes hydrogen peroxide as the oxidizing agent.[3][4]
Materials:
-
Triethylamine (C₆H₁₅N)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (CH₃OH) or Water as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Triethylamine in methanol or water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the cooled solution while stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, the excess solvent and water can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound may be purified further. If a dihydrate is formed, it can be dehydrated by azeotropic distillation from dimethylformamide.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a solution of the analyte (Triethylamine or this compound) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples like Triethylamine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Visualizations
The following diagrams illustrate the synthetic workflow and the key logical relationships in the spectroscopic comparison.
Caption: Workflow for the synthesis of this compound.
Caption: Comparison of spectroscopic shifts upon N-oxidation.
References
Navigating the Synthesis of Triethylamine N-oxide: A Comparative Guide to Environmental Impact
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like Triethylamine N-oxide demands a careful evaluation of not only efficacy but also environmental footprint. This guide provides an objective comparison of common synthetic routes to this compound, supported by available experimental data, to inform the selection of greener and more sustainable methodologies.
The imperative to adopt greener practices in chemical synthesis is driving a critical assessment of traditional versus modern methods. The production of this compound, a versatile reagent and metabolite, is no exception. This comparison delves into the environmental impact of prevalent synthesis strategies, focusing on key metrics such as yield, reaction conditions, and the nature of reagents and byproducts.
Quantitative Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound involves a trade-off between efficiency, cost, and environmental impact. The following table summarizes quantitative data for three primary methods: oxidation with hydrogen peroxide (often employing catalysts), oxidation with peracids (such as meta-chloroperoxybenzoic acid - m-CPBA), and oxidation with ozone.
| Metric | Hydrogen Peroxide (Catalytic) | Peracetic Acid (PAA) | meta-Chloroperoxybenzoic Acid (m-CPBA) | Ozone |
| Typical Yield (%) | 85 - 99 | Moderate to High | >95 | Variable, can be high |
| Reaction Temperature | Room Temperature to 60°C | Typically ambient | 0°C to Room Temperature | Low temperatures (e.g., -78°C) |
| Reaction Time | 1 - 24 hours | Generally rapid | 2 - 4 hours | Rapid |
| Solvent(s) | Water, Methanol, Dichloromethane | Acetic Acid, Water | Dichloromethane, Chloroform | Dichloromethane, Methanol |
| Byproduct(s) | Water | Acetic Acid | meta-Chlorobenzoic acid | Oxygen |
| Atom Economy (%) | ~85.5% (for H₂O₂) | ~62.5% | ~43.5% | ~75% |
| Environmental Impact | Benign byproduct (water), potential for recyclable catalysts. | Corrosive and can form toxic byproducts.[1][2][3] | Hazardous reagent, chlorinated waste.[4][5] | High energy demand, potential for hazardous byproducts.[6][7] |
| Safety Concerns | Concentrated H₂O₂ is a strong oxidizer. | PAA is corrosive and unstable. | m-CPBA is potentially explosive and a skin/eye irritant.[4][5] | Ozone is toxic and requires specialized equipment.[8] |
Note: The atom economy is calculated based on the ideal stoichiometric reaction for the oxidation of triethylamine to this compound. The actual environmental factor (E-factor) and process mass intensity (PMI) would be higher for all methods when considering solvents, excess reagents, and purification steps.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are outlines of the experimental protocols for the key methods discussed.
Synthesis using Hydrogen Peroxide with a Platinum Catalyst
This method represents a greener approach due to the use of a relatively benign oxidant and the potential for catalyst recycling.
Materials:
-
Triethylamine
-
Hydrogen peroxide (30% aqueous solution)
-
Platinum(II) catalyst (e.g., Pt(II) complexes)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve triethylamine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the Platinum(II) catalyst (0.01 mmol) to the solution.
-
To this mixture, add hydrogen peroxide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a traditional and often high-yielding method, but it comes with significant environmental and safety drawbacks.
Materials:
-
Triethylamine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve triethylamine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 mmol) in dichloromethane (10 mL).
-
Add the m-CPBA solution dropwise to the triethylamine solution at 0°C with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
Synthesis using Ozone
General Procedure Outline:
-
Dissolve triethylamine in a suitable solvent that is inert to ozone at low temperatures (e.g., dichloromethane or methanol).
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Bubble a stream of ozone gas through the solution.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC with a specific stain for amines and N-oxides).
-
Upon completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Work-up the reaction mixture to isolate the this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthesis routes and their key environmental considerations.
Caption: Comparative overview of this compound synthesis routes.
Caption: Experimental workflow for the catalytic oxidation of triethylamine.
Conclusion
The synthesis of this compound presents a clear case for the adoption of greener chemical practices. While traditional methods using peracids like m-CPBA offer high yields, they are fraught with safety hazards and generate environmentally persistent waste. The use of ozone, though atom-economical in theory, is energy-intensive and requires specialized handling, with a lack of well-established protocols for this specific transformation.
The catalytic oxidation using hydrogen peroxide emerges as a significantly more environmentally benign alternative. The primary byproduct is water, and the use of catalysts can enable milder reaction conditions and potentially allow for recycling, further reducing the environmental impact. While challenges in catalyst stability and cost may exist, ongoing research in this area continues to offer more efficient and sustainable solutions. For organizations committed to reducing their environmental footprint, the development and optimization of catalytic hydrogen peroxide-based systems for this compound synthesis represent the most promising path forward.
References
- 1. chembam.com [chembam.com]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]
A Comparative Guide to the Use of Triethylamine N-oxide in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using Triethylamine N-oxide (TEAO) in organic synthesis, with a direct comparison to common alternatives, supported by experimental data.
This compound: A Versatile Reagent
This compound is a tertiary amine oxide that serves as a mild and selective oxidizing agent and plays a crucial role in elimination reactions. Its primary applications in synthesis include:
-
Mild Oxidation: TEAO can be used to oxidize various functional groups under gentle conditions, minimizing over-oxidation and decomposition of sensitive substrates.
-
Cope Elimination: As a precursor in the Cope elimination, TEAO facilitates the formation of alkenes from tertiary amines via a thermal intramolecular elimination reaction. This reaction is known for its predictable syn-elimination stereochemistry and often follows Hofmann regioselectivity, favoring the formation of the less substituted alkene.
-
Co-oxidant: In certain catalytic cycles, TEAO can act as a co-oxidant to regenerate the active catalyst.
Performance Comparison: TEAO vs. Alternatives in Oxidation Reactions
The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound as an in-situ generated oxidant precursor with common alternatives like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst.
Quantitative Data Summary
| Oxidant/Catalytic System | Substrate | Product | Reaction Time (h) | Yield (%) | Key Features |
| H₂O₂ / Pt(II) complexes | Triethylamine | This compound | Not Specified | 80-99% | Mild conditions, high yield. |
| H₂O₂ / Flavin catalyst | Triethylamine | This compound | 0.9 | >85% conversion | Mild, environmentally friendly oxidant. |
| H₂O₂ / Ru/γ-Al₂O₃ | N,N-dimethylaniline | N,N-dimethylaniline N-oxide | 3 | 95% | Heterogeneous catalyst, easy separation. |
| m-CPBA | N,N-dimethylaniline | N,N-dimethylaniline N-oxide | Not Specified | High | Widely used, but can be hazardous. |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted as indicative of typical performance.
Discussion of Alternatives
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective oxidizing agent for a broad range of substrates. It is known for its high reactivity and generally good yields. However, m-CPBA is a solid that can be shock-sensitive and potentially explosive, requiring careful handling and storage. The byproduct, meta-chlorobenzoic acid, can sometimes complicate purification.
Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant as its only byproduct is water. The uncatalyzed reaction with tertiary amines can be slow. However, its efficiency is significantly enhanced by various catalysts, including metal complexes (e.g., Pt, Ru) and organocatalysts (e.g., flavins). Catalytic systems with H₂O₂ offer a milder and more environmentally benign alternative to peracids.
Performance Comparison: Cope Elimination
The Cope elimination is a two-step process: oxidation of a tertiary amine to an N-oxide, followed by thermal elimination. While TEAO is a common precursor, other tertiary amine N-oxides can also be used. The choice of the amine precursor can influence the reaction conditions and, in some cases, the regioselectivity of the elimination.
The regioselectivity of the Cope elimination generally follows the Hofmann rule, favoring the formation of the less substituted alkene due to the sterically demanding amine oxide group. The reaction proceeds through a syn-periplanar transition state, which dictates the stereochemical outcome.
Experimental Protocols
Oxidation of N,N-dimethylaniline with m-CPBA
Materials:
-
N,N-dimethylaniline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N,N-dimethylaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N-dimethylaniline N-oxide.
-
Purify the product by recrystallization or column chromatography.
Work-up Considerations for m-CPBA: The byproduct, m-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate.
Oxidation of Triethylamine with Hydrogen Peroxide and a Platinum(II) Catalyst
Materials:
-
Triethylamine
-
30% Hydrogen peroxide
-
[Pt(dppe)(OH)₂] (dppe = 1,2-bis(diphenylphosphino)ethane) or a similar Pt(II) complex
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve the Pt(II) catalyst in dichloromethane.
-
Add triethylamine (1.0 eq) to the solution.
-
Slowly add 30% hydrogen peroxide (1.0 eq) to the stirred mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the product, this compound, can be isolated after appropriate work-up to remove the catalyst and any unreacted starting materials. Yields for this type of reaction are reported to be in the range of 80-99%.
Cost-Benefit Analysis
To provide a practical comparison, the approximate costs of the reagents are considered. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | Typical Purity | Approximate Price (USD/g) |
| This compound | 97% | $5 - $15 |
| Trimethylamine N-oxide | ≥98% | $1.60 - $8.00 |
| m-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | $0.40 - $1.30 |
| Hydrogen Peroxide (30% solution) | 30% | $0.03 - $0.10 |
Analysis:
-
Reagent Cost: Hydrogen peroxide is by far the most cost-effective oxidizing agent on a per-gram basis. m-CPBA is also relatively inexpensive. Pre-formed this compound and Trimethylamine N-oxide are significantly more expensive.
-
Process Cost: While H₂O₂ is cheap, the need for a catalyst in many applications adds to the overall process cost, including the cost of the catalyst itself and its potential removal from the final product. m-CPBA reactions often have a straightforward work-up, although the removal of the benzoic acid byproduct should be considered. The use of pre-formed TEAO simplifies the reaction setup but comes at a higher initial reagent cost.
-
"Green" Chemistry and Safety: Hydrogen peroxide is the most environmentally friendly option, with water as its only byproduct. m-CPBA poses safety risks due to its potential for explosive decomposition. TEAO is a milder oxidant and is generally considered safer to handle than m-CPBA.
-
Efficiency: The yield of the desired product is a critical factor in the overall cost-effectiveness. A more expensive reagent that provides a significantly higher yield and purity, thus simplifying purification, may be more cost-effective in the long run, especially in the context of multi-step syntheses in drug development. For instance, the high yields reported for the catalytic oxidation of triethylamine with H₂O₂ make it an attractive and economical option.
Logical and Experimental Workflows
Workflow for Selecting an Oxidizing Agent for Tertiary Amine Oxidation
Caption: Decision workflow for selecting an oxidizing agent.
Experimental Workflow for a Comparative Study
Caption: Workflow for a comparative experimental study.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for mild oxidations and as a precursor in the Cope elimination. While the use of pre-formed TEAO may be limited by its higher cost for large-scale applications, its in-situ generation from triethylamine using a green oxidant like hydrogen peroxide presents a highly attractive, cost-effective, and environmentally friendly alternative.
For oxidation reactions, catalytic systems employing hydrogen peroxide offer a compelling balance of high yield, mild reaction conditions, and low cost. m-CPBA remains a reliable and effective oxidant, though safety and work-up considerations are important.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the sensitivity of the substrate, cost constraints, scalability, and green chemistry considerations. For drug development professionals, where process safety, efficiency, and environmental impact are paramount, the development and optimization of catalytic systems using hydrogen peroxide for the in-situ generation of amine oxides like TEAO represent a promising path forward.
Safety Operating Guide
Essential Guide to the Proper Disposal of Triethylamine N-oxide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Triethylamine N-oxide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber) and a laboratory coat.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH- or CEN-certified respirator.[1]
Hands should be washed thoroughly with soap and water after handling is complete.[3]
Core Disposal Principle
The primary rule for the disposal of this compound is that it must be treated as hazardous chemical waste. It must not be disposed of with household garbage or allowed to enter the sewage system or drains.[3][4] All disposal methods must comply with federal, state, and local hazardous waste regulations.[1][3] The recommended method of disposal is to entrust it to a licensed, approved waste disposal company or plant.[1][2]
Quantitative Safety Data
The following table summarizes key quantitative toxicological and hazard data for this compound and its dihydrate form. This information is critical for risk assessment during handling and disposal.
| Data Point | Value | Species/Conditions | Reference |
| Acute Oral Toxicity (LD50) | 8,700 mg/kg | Rat | Tokyo Chemical Industry Safety Data Sheet |
| Acute Toxicity (Other) | 3,000 mg/kg (LDLo) | Rabbit (Subcutaneous) | Tokyo Chemical Industry Safety Data Sheet |
| Primary Irritant Effect | Irritant to skin and mucous membranes | Cayman Chemical Safety Data Sheet[4] | |
| Eye Effect | Causes serious eye irritation | Cayman Chemical Safety Data Sheet[4] | |
| GHS Hazard Statements | H302+H332, H315, H319, H335 | Cayman Chemical Safety Data Sheet[4] |
GHS Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Step-by-Step Disposal Procedures
Follow these distinct procedures for different forms of this compound waste.
Unused or Expired Solid Compound
-
Containment: Place the unused this compound solid into its original container or a new, clearly labeled, and sealable container designated for chemical waste.[3]
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3]
Contaminated Lab Materials (Solid Waste)
-
Segregation: Collect all disposable materials that have come into contact with this compound, such as gloves, weigh paper, absorbent pads, and contaminated PPE.[3]
-
Containment: Place these items into a designated, clearly labeled, and sealed hazardous waste container or bag.[3][6]
-
Disposal: Dispose of the container as solid chemical waste in accordance with your institution's EHS procedures.[3]
Solutions Containing this compound (Liquid Waste)
-
Collection: Collect all aqueous or solvent-based solutions containing this compound in a dedicated, properly labeled hazardous waste container.[3]
-
Labeling: The container label must include the chemical name, concentration, and any other components of the solution.
-
Prohibition: Do not dispose of these solutions down the drain.[3][4]
-
Storage & Disposal: Securely cap the container and store it in a designated liquid hazardous waste area until it can be collected by your institution's EHS-approved waste handler.
Accidental Spill Cleanup
-
Safety First: Ensure the area is well-ventilated and remove all sources of ignition.[1][6] Alert personnel in the area.[6]
-
For Dry Spills (Solid):
-
For Liquid Spills:
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the decontamination runoff as hazardous waste if necessary.[3][6]
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Example Protocol: Neutralization of a Related Amine Waste Stream
While no specific protocol for the chemical neutralization of this compound for disposal is provided in standard safety literature, the following is a representative experimental method for quenching and neutralizing a waste stream containing a related compound, triethylamine . This process is often necessary before final disposal to render the waste less hazardous.
Objective: To safely neutralize a basic waste solution containing triethylamine and quench reactive species before collection for final disposal.
Disclaimer: This is an example protocol for a related substance. Always consult with your institution's EHS department to develop and approve specific neutralization procedures for your waste streams.
Materials:
-
Waste solution containing triethylamine.
-
Quenching/Neutralizing solution (e.g., 1 M Tris-HCl, pH 7.4, or a suitable dilute acid like acetic acid).[7][8]
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
-
Stir plate and stir bar.
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE. Place the waste container in a secondary containment vessel on a stir plate.
-
Slow Addition: Begin gentle stirring of the waste solution. Slowly add the neutralizing solution (e.g., dilute acetic acid) dropwise to the waste. The reaction between an amine base and an acid can be exothermic; slow addition is crucial to control the temperature.[8]
-
pH Monitoring: Periodically pause the addition and check the pH of the solution using a pH strip or meter.[8]
-
Target pH: Continue adding the neutralizing agent in small portions until the pH of the solution is between 6.0 and 8.0.[8]
-
Final Disposal: Once neutralized, transfer the solution to the designated hazardous waste container. Do not overfill, leaving at least 10% headspace.[8]
-
Labeling and Storage: Securely cap the container, ensure it is properly labeled with all components, and move it to the designated hazardous waste storage area for collection.
References
Essential Safety and Operational Guide for Handling Triethylamine N-oxide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Triethylamine N-oxide, ensuring the well-being of laboratory personnel and adherence to procedural best practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be utilized:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are the minimum requirement.[1] A face shield should be worn in situations where there is a heightened risk of splashing.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[1] Before each use, meticulously inspect gloves for any signs of degradation or tearing.[1]
-
Respiratory Protection: For tasks that may generate dust or aerosols, the use of a chemical fume hood is required.[1][2] If a fume hood is not available, a dust respirator is necessary.[2][3]
-
Body Protection: At a minimum, a laboratory coat and closed-toe footwear are required.[4] The selection of additional protective clothing should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]
Quantitative Data for Safety Assessment
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Melting Point | 220 - 222 °C | [1] |
| Water Solubility | 793 g/L at 24.5 °C | [1][3] |
| Vapor Pressure | 0.24 hPa at 20 °C | [1][3] |
| Log Pow (Octanol/Water Partition Coefficient) | -2.79 at 24.5 °C (Bioaccumulation is not expected) | [1] |
| Nitrile Glove Breakthrough Time | 480 min (0.11 mm thickness) |
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]
Experimental Protocol: Step-by-Step Handling
Adherence to the following protocol is mandatory for all personnel handling this compound to ensure both personal safety and the integrity of the experiment.
-
Preparation: Before commencing any work, ensure that all required PPE is correctly worn and that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Dispensing: When weighing or transferring the solid compound, take care to minimize the generation of dust.[1] Utilize a spatula or another suitable tool for transfers and keep the container tightly sealed when not in use.[1]
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.[1] If the solvent is volatile, this procedure must be performed within a chemical fume hood.[1]
-
Post-Handling: Upon completion of the work, thoroughly wash your hands with soap and water before leaving the laboratory.[1][5] Contaminated clothing should be removed and laundered separately before reuse.[5]
Disposal Plan
All waste containing this compound is to be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a designated and appropriately labeled hazardous waste container.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for handling a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
